[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
Beschreibung
BenchChem offers high-quality [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C39H64N8O10 |
|---|---|
Molekulargewicht |
805.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]-methylamino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H64N8O10/c1-7-8-16-28(39(56)57)44-37(54)30(19-23(2)3)47(6)31(48)22-42-38(55)33(24(4)5)46-36(53)29(20-25-14-10-9-11-15-25)45-35(52)27(17-12-13-18-40)43-34(51)26(41)21-32(49)50/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H,42,55)(H,43,51)(H,44,54)(H,45,52)(H,46,53)(H,49,50)(H,56,57)/t26-,27-,28-,29-,30-,33-/m0/s1 |
InChI-Schlüssel |
PLJWDMCXCWRSKI-HLYNNXGTSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physiological Effects of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10), a synthetic peptide analogue of Neurokinin A, is a potent and highly selective agonist for the neurokinin-2 (NK2) receptor. This guide provides a comprehensive overview of its physiological effects, drawing upon key in vitro and in vivo studies. It details the quantitative pharmacology, experimental methodologies, and the primary signaling pathways activated by this compound. The prokinetic effects on smooth muscle, particularly in the urinary bladder and colon, are highlighted, alongside an examination of its off-target effects mediated by the neurokinin-1 (NK1) receptor. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly in the areas of gastroenterology, urology, and pharmacology.
Introduction
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10), hereafter referred to as LMN-NKA, is a heptapeptide designed for enhanced potency and selectivity at the NK2 receptor compared to the endogenous ligand, Neurokinin A (NKA). Its structure incorporates key modifications: a lysine at position 5, a methyl-leucine at position 9, and a norleucine at position 10. These alterations contribute to its pharmacological profile, making it a valuable tool for investigating the physiological roles of the NK2 receptor and a potential therapeutic agent for conditions characterized by smooth muscle hypomotility.
Quantitative Pharmacology
The pharmacological activity of LMN-NKA has been characterized through various in vitro assays, quantifying its binding affinity and functional potency at tachykinin receptors.
Table 1: In Vitro Binding Affinity and Functional Potency of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
| Assay Type | Receptor | Species | Preparation | Parameter | Value | Reference |
| Radioligand Binding | NK2 | Human | Recombinant CHO cells | pKi | 9.90 | [1] |
| Radioligand Binding | NK2 | Human | Circular muscle membranes | IC50 | 0.87 nM | [2] |
| Radioligand Binding | NK1 | Human | Recombinant CHO cells | pKi | 7.12 | [1] |
| Calcium Mobilization | NK2 | Human | Recombinant CHO cells | pEC50 | 9.87 | [1] |
| Calcium Mobilization | NK1 | Human | Recombinant CHO cells | pEC50 | 7.82 | [1] |
| Cyclic AMP Stimulation | NK2 | Human | Recombinant CHO cells | pEC50 | 9.74 | [1] |
| Cyclic AMP Stimulation | NK1 | Human | Recombinant CHO cells | pEC50 | 7.87 | [1] |
| Tissue Contractility | NK2 | Rat | Bladder | EC50 | 10 nM | [3][4] |
| Tissue Contractility | NK2 | Rat | Fundus | EC50 | 117 nM | [3][4] |
| Tissue Contractility | NK2 | Rat | Uterine Horns (proestrus/estrus) | EC50 | 25.12 nM | [2] |
| Tissue Contractility | NK2 | Rat | Uterine Horns (diestrus/metestrus) | EC50 | 51.29 nM | [2] |
This table summarizes key quantitative data, demonstrating the high affinity and potency of LMN-NKA for the NK2 receptor, with a notable degree of selectivity over the NK1 receptor.
Physiological Effects
The primary physiological effects of LMN-NKA are a direct consequence of NK2 receptor activation on smooth muscle tissues. However, at higher concentrations, cross-reactivity with the NK1 receptor can lead to distinct physiological responses.
Prokinetic Effects on Bladder and Bowel
LMN-NKA is a potent stimulator of bladder and colorectal smooth muscle contraction.[5][6] In vivo studies across multiple species, including rats, dogs, and minipigs, have consistently demonstrated that administration of LMN-NKA leads to rapid, dose-dependent increases in intravesical and colorectal pressure, resulting in urination and defecation.[6] These effects are mediated by the NK2 receptor, as they can be blocked by selective NK2 receptor antagonists such as GR159897.[7]
Cardiovascular and Emetic Effects
At higher doses, LMN-NKA can induce hypotension and emesis.[2][5][8] These effects are not mediated by the NK2 receptor but are a result of off-target activation of the NK1 receptor.[8][9] Pre-treatment with an NK1 receptor antagonist, such as CP-99,994, can inhibit the hypotensive and emetic responses without affecting the prokinetic effects on the bladder and colon.[8] This highlights the importance of dose selection and the therapeutic window when considering LMN-NKA for clinical applications.
Dermal Flushing
In some animal models, administration of LMN-NKA has been observed to cause dermal flushing, characterized by a reddening of the skin.[6][9] This effect is also attributed to NK1 receptor activation and can be mitigated by NK1 receptor antagonists.[9]
Signaling Pathways
The physiological effects of LMN-NKA are initiated by its binding to the NK2 receptor, a G-protein coupled receptor (GPCR), which subsequently activates downstream intracellular signaling cascades. The NK2 receptor is known to couple to both Gq and Gs proteins.
Gq-Mediated Pathway
Activation of the Gq protein by the LMN-NKA-bound NK2 receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key event in initiating smooth muscle contraction.
Gs-Mediated Pathway
In addition to Gq coupling, the NK2 receptor can also couple to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). While the primary contractile response in smooth muscle is driven by the Gq pathway, the Gs-cAMP pathway can modulate cellular responses, although its specific role in LMN-NKA-induced contraction is less well-defined.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the physiological effects of LMN-NKA.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of LMN-NKA for NK1 and NK2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either the human NK1 or NK2 receptor.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-SR140333 for NK1, [¹²⁵I]-NKA for NK2) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled LMN-NKA.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of LMN-NKA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the functional potency (EC50) of LMN-NKA in activating the Gq signaling pathway.
-
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the NK2 receptor are plated and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Stimulation: The cells are stimulated with varying concentrations of LMN-NKA.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of LMN-NKA that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
-
Cyclic AMP Assay
-
Objective: To measure the functional potency (EC50) of LMN-NKA in activating the Gs signaling pathway.
-
Methodology:
-
Cell Culture and Transfection: Cells expressing the NK2 receptor are transfected with a reporter gene construct, typically containing a cAMP response element (CRE) linked to a luciferase reporter gene.
-
Stimulation: The cells are treated with different concentrations of LMN-NKA.
-
Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated from the dose-response curve of luminescence versus LMN-NKA concentration.
-
In Vivo Bladder and Colorectal Pressure Measurement
-
Objective: To assess the prokinetic effects of LMN-NKA in a living organism.
-
Methodology:
-
Animal Preparation: Anesthetized animals (e.g., rats) are surgically instrumented with catheters in the bladder and colon to measure intraluminal pressure.
-
Drug Administration: LMN-NKA is administered, typically intravenously or subcutaneously, at various doses.
-
Pressure Recording: Bladder and colorectal pressure are continuously recorded using pressure transducers.
-
Data Analysis: The changes in peak pressure and area under the curve are quantified to determine the dose-dependent effects of LMN-NKA.
-
Assessment of Dermal Flushing
-
Objective: To visually assess the NK1-mediated side effect of dermal flushing.
-
Methodology:
-
Animal Observation: Conscious animals are observed following the administration of LMN-NKA.
-
Scoring: The presence and severity of flushing, typically observed as reddening of the ears and other exposed skin, are scored at specific time points.
-
Pharmacological Blockade: To confirm the mechanism, a separate group of animals is pre-treated with an NK1 receptor antagonist before LMN-NKA administration, and the flushing response is compared.
-
Conclusion
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a powerful pharmacological tool and a potential therapeutic candidate due to its high potency and selectivity for the NK2 receptor. Its robust prokinetic effects on the bladder and colon are well-documented and are mediated through the Gq-calcium signaling pathway. However, the potential for off-target effects on the NK1 receptor, leading to hypotension, emesis, and flushing, necessitates careful dose consideration in any therapeutic application. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. Further research may focus on optimizing delivery methods and formulations to maximize the therapeutic window and minimize undesirable side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. biorxiv.org [biorxiv.org]
- 5. hellobio.com [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved ligand-binding- and signaling-competent human NK2R yields in yeast using a chimera with the rat NK2R C-terminus enable NK2R-G protein signaling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signal Transduction Pathway of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signal transduction pathway of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) (LMN-NKA), a potent and selective synthetic agonist for the neurokinin-2 (NK2) receptor. This document details the molecular interactions, downstream signaling cascades, and provides methodologies for key experimental assays used in its characterization.
Introduction to [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a synthetic analog of the endogenous tachykinin neuropeptide, Neurokinin A (NKA). It is a heptapeptide with the sequence Asp-Lys-Phe-Val-Gly-Leu(N-methyl)-Nle-NH2. The substitutions of Lysine at position 5, N-methyl-Leucine at position 9, and Norleucine at position 10 confer high potency and selectivity for the NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] As a selective NK2 receptor agonist, LMN-NKA is a valuable pharmacological tool for investigating the physiological roles of the NK2 receptor, which include smooth muscle contraction, and it has potential therapeutic applications in conditions requiring enhanced bladder and bowel activity.[1][4][5][6]
The NK2 Receptor and its Ligand
The NK2 receptor is the primary biological target for LMN-NKA. Tachykinin receptors, including NK1, NK2, and NK3, are integral membrane proteins that traverse the cell membrane seven times.[7][8] The binding of an agonist like LMN-NKA to the extracellular domain of the NK2 receptor induces a conformational change, which in turn activates intracellular heterotrimeric G-proteins.[9] The NK2 receptor is known to couple to at least two major G-protein families: Gq/11 and Gs.[10][11]
Signal Transduction Pathways
The binding of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) to the NK2 receptor initiates two primary signaling cascades, mediated by Gq and Gs proteins.
Gq-Mediated Pathway: Calcium Mobilization
Activation of the Gq protein by the LMN-NKA-bound NK2 receptor leads to the stimulation of phospholipase C (PLC).[8][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][12] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[8][12] The resulting increase in intracellular calcium concentration is a key signaling event that mediates many of the physiological effects of NK2 receptor activation, such as smooth muscle contraction.
Gs-Mediated Pathway: cAMP Stimulation
In addition to Gq coupling, the NK2 receptor can also couple to Gs proteins.[11] Activation of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[12] Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.[12] LMN-NKA has been demonstrated to potently stimulate cAMP production through its interaction with the NK2 receptor.
Quantitative Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) at human recombinant NK2 and NK1 receptors expressed in Chinese Hamster Ovary (CHO) cells. Data is derived from Rupniak et al., 2018.
Table 1: Binding Affinity of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
| Receptor | Radioligand | pKi | Ki (nM) | Selectivity (NK1/NK2 Ki ratio) |
| NK2 | [125I]-NKA | 9.21 | 0.62 | 674 |
| NK1 | [3H]-Septide | 6.37 | 427 |
Table 2: Functional Potency of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
| Assay | Receptor | pEC50 | EC50 (nM) | Selectivity (NK1/NK2 EC50 ratio) |
| Calcium Mobilization | NK2 | 9.53 | 0.30 | 105 |
| NK1 | 7.50 | 31.6 | ||
| cAMP Stimulation | NK2 | 9.94 | 0.11 | 74 |
| NK1 | 8.09 | 8.13 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the signal transduction of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) are provided below.
Radioligand Binding Assay
This assay measures the affinity of LMN-NKA for the NK2 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO cells stably expressing human NK2 receptors.
-
Radioligand: [125I]-NKA.
-
Unlabeled LMN-NKA.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled LMN-NKA.
-
In a 96-well plate, add cell membranes, a fixed concentration of [125I]-NKA, and varying concentrations of LMN-NKA.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of LMN-NKA that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK2 receptor activation by LMN-NKA.
Materials:
-
CHO cells stably expressing human NK2 receptors.
-
LMN-NKA.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate CHO-NK2 cells in microplates and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution.
-
Prepare serial dilutions of LMN-NKA in a separate plate.
-
Place both plates in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the LMN-NKA solutions to the cell plate and immediately begin kinetic fluorescence measurements.
-
Monitor the change in fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration of LMN-NKA.
-
Plot the response against the log concentration of LMN-NKA to determine the EC50 value.
cAMP Stimulation Assay
This assay quantifies the production of cAMP in response to NK2 receptor activation by LMN-NKA, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Materials:
-
CHO cells stably expressing human NK2 receptors.
-
LMN-NKA.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Cell lysis buffer.
-
Low-volume 384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Plate CHO-NK2 cells in microplates.
-
Stimulate the cells with varying concentrations of LMN-NKA for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to the cell lysate.
-
Incubate the plate to allow for the competitive binding reaction to occur.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm).
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios from the experimental samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of LMN-NKA to determine the EC50 value.
Conclusion
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a powerful tool for the study of NK2 receptor signaling. Its high potency and selectivity allow for the precise interrogation of the dual Gq and Gs-mediated pathways, leading to calcium mobilization and cAMP production, respectively. The experimental protocols outlined in this guide provide a robust framework for the quantitative characterization of LMN-NKA and other NK2 receptor modulators, which is essential for both basic research and the development of novel therapeutics targeting the tachykinin system.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Discovery and Synthesis of [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of the potent and selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10). This analogue of Neurokinin A (NKA) has been instrumental in elucidating the physiological roles of the NK2 receptor and is a valuable tool in drug discovery programs targeting conditions involving smooth muscle contraction, such as gastrointestinal and bladder dysfunction.
Introduction and Discovery
Neurokinin A is a naturally occurring tachykinin peptide that exerts its biological effects through interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The development of selective agonists for these receptors is crucial for understanding their individual functions. [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10), a C-terminal heptapeptide analogue of NKA, was designed and synthesized to exhibit high affinity and selectivity for the NK2 receptor. Its discovery has provided researchers with a powerful pharmacological tool to investigate NK2 receptor-mediated signaling and its physiological consequences. This analogue has demonstrated significant prokinetic activity, stimulating smooth muscle contraction in various tissues, including the bladder and colon[1].
Synthesis and Characterization
The synthesis of [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10) is typically achieved through solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected amino acids (Fmoc-Nle-OH, Fmoc-MeLeu-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
Fmoc Deprotection: The terminal Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Nle-OH) is activated with DIC and Oxyma Pure in DMF and coupled to the deprotected resin. The completion of the reaction is monitored by a Kaiser test.
-
Iterative Cycles: The Fmoc deprotection and amino acid coupling steps are repeated for each subsequent amino acid in the sequence (MeLeu, Gly, Val, Phe, Lys(Boc), Asp(OtBu)).
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (Boc and OtBu) are removed simultaneously by treatment with the TFA cleavage cocktail.
-
Precipitation and Washing: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold diethyl ether to remove scavengers and byproducts.
-
Purification: The crude peptide is purified by reverse-phase HPLC on a C18 column.
-
Characterization: The purified peptide's identity and purity are confirmed by analytical HPLC and mass spectrometry.
Pharmacological Characterization
The pharmacological profile of [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10) has been extensively characterized through a series of in vitro assays to determine its affinity, potency, and selectivity for tachykinin receptors.
Data Presentation
The following tables summarize the quantitative data for the binding affinity and functional potency of [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10) at human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells[2].
Table 1: Radioligand Binding Affinities (Ki, nM) [2]
| Compound | NK2 Receptor (Ki, nM) | NK1 Receptor (Ki, nM) | Selectivity Ratio (Ki NK1/NK2) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.20 | 134 | 674 |
| Neurokinin A | 0.83 | 16.6 | 20 |
Table 2: Functional Potency in Intracellular Calcium Mobilization Assay (EC50, nM) [2]
| Compound | NK2 Receptor (EC50, nM) | NK1 Receptor (EC50, nM) | Selectivity Ratio (EC50 NK1/NK2) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.12 | 12.6 | 105 |
| Neurokinin A | 0.25 | 0.25 | 1 |
Table 3: Functional Potency in Cyclic AMP Stimulation Assay (EC50, nM) [2]
| Compound | NK2 Receptor (EC50, nM) | NK1 Receptor (EC50, nM) | Selectivity Ratio (EC50 NK1/NK2) |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.31 | 23 | 74 |
| Neurokinin A | 0.63 | 1.78 | 2.8 |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of the test compound for NK1 and NK2 receptors.
Materials:
-
CHO cell membranes expressing human recombinant NK1 or NK2 receptors.
-
Radioligand: [¹²⁵I]-NKA for NK2 receptors and [³H]-Septide for NK1 receptors[2].
-
Test compound: [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: CHO cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound in the assay buffer.
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Objective: To measure the functional potency (EC50) of the test compound in activating Gq-coupled NK1 and NK2 receptors.
Materials:
-
CHO cells stably expressing human recombinant NK1 or NK2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound: [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specified period at 37°C.
-
Compound Addition: The plate is placed in the fluorescence plate reader, and baseline fluorescence is measured. The test compound at various concentrations is then added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response at each concentration of the test compound is determined. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Objective: To measure the functional potency (EC50) of the test compound in activating Gs-coupled NK1 and NK2 receptors.
Materials:
-
CHO cells stably expressing human recombinant NK1 or NK2 receptors.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Test compound: [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
Procedure:
-
Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor and then stimulated with various concentrations of the test compound for a defined period.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format provided by the cAMP assay kit.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced at each concentration of the test compound is determined. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The activation of the NK2 receptor by [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10) initiates intracellular signaling cascades primarily through the Gq and Gs G-protein pathways.
Caption: NK2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Synthesis and Characterization.
Conclusion
[Lys5,MeLeu9,Nle10]-Neurokinin A(4-10) is a highly selective and potent NK2 receptor agonist that has been invaluable for the study of tachykinin pharmacology. Its well-defined synthesis and detailed pharmacological characterization provide a solid foundation for its use in both basic research and drug development. The data and protocols presented in this guide offer a comprehensive resource for scientists working in the field of neuropeptide research and GPCR-targeted drug discovery.
References
Methodological & Application
Application Notes and Protocols for In Vivo Cystometry in Rats Using the NK2 Receptor Agonist LMN-NKA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting in vivo cystometry in rats using LMN-NKA ([Lys5,MeLeu9,Nle10]-NKA(4-10)), a selective and potent neurokinin-2 (NK2) receptor agonist. LMN-NKA induces rapid, dose-dependent bladder contractions and urination, making it a valuable tool for studying bladder function and dysfunction, particularly in models of spinal cord injury.[1][2][3] These protocols are designed to guide researchers in the successful implementation of this model for preclinical drug development and physiological studies.
The primary mechanism of action for LMN-NKA-induced urination is the direct stimulation of NK2 receptors on the detrusor smooth muscle of the bladder, leading to contraction and subsequent voiding.[1] While highly selective for NK2 receptors, at higher doses, LMN-NKA can also interact with neurokinin-1 (NK1) receptors, which may lead to side effects such as transient hypotension and dermal flushing.[2][3][4]
Experimental Protocols
Animal Model and Anesthesia
-
Animal Model: Female Sprague-Dawley rats are commonly used for these studies.[5] Experiments can be performed in intact, anesthetized rats or in an acute spinal cord injury (SCI) model.[1] The SCI model is particularly relevant for studying neurogenic bladder dysfunction.
-
Anesthesia: Urethane is a suitable anesthetic for these procedures as it preserves the micturition reflex.[1][5] An initial dose of 1.2 g/kg is administered intraperitoneally or subcutaneously, with supplemental doses given as needed to maintain a surgical level of anesthesia, assessed by the absence of a foot withdrawal reflex.[5]
Surgical Procedure for Cystometry
-
Once the rat is anesthetized, a midline abdominal incision is made to expose the urinary bladder.
-
A catheter (e.g., PE-90) is inserted into the dome of the bladder and secured with a purse-string suture.[5] This catheter is connected to a pressure transducer and a syringe pump for bladder filling and pressure recording.
-
For intravenous (IV) administration, a catheter is placed in the jugular or femoral vein. For other routes like subcutaneous (SC), intramuscular (IM), intranasal (IN), or sublingual (SL), the drug is administered accordingly.[6]
Cystometry Procedures
Two primary cystometry methods are employed:
1. Isovolumetric Cystometry: This method assesses bladder contractility without urination.
-
The bladder is filled to a specific volume, typically 70% of its functional capacity.[1]
-
The urethral outlet is ligated to prevent leakage.[1]
-
LMN-NKA is administered, and the resulting increase in intravesical pressure is recorded.[1]
2. Voiding Cystometry: This method evaluates the effect of LMN-NKA on urination.
-
The bladder is filled to 70% of its capacity.[1]
-
LMN-NKA is administered, and the bladder pressure, voided volume, and voiding efficiency are measured.[1]
-
Voiding efficiency is calculated as (voided volume / initial bladder volume) x 100%.
Data Presentation
The following tables summarize the quantitative data from studies using LMN-NKA for in vivo cystometry in rats.
Table 1: Effect of Intravenous LMN-NKA on Isovolumetric Bladder Pressure in Acute Spinalized Rats [1]
| LMN-NKA Dose (µg/kg, IV) | Increase in Bladder Pressure (mmHg, mean ± SD) |
| Vehicle | ~0 |
| 0.1 | ~5 |
| 1 | ~20 |
| 3 | ~30 |
| 10 | ~35 |
Table 2: Effect of Different Routes of LMN-NKA Administration on Isovolumetric Bladder Pressure in Acute Spinalized Rats [6]
| Route | LMN-NKA Dose | Peak Increase in Bladder Pressure (mmHg) | Time to Peak Pressure |
| Intravenous (IV) | 1-10 µg/kg | up to 35 | < 1 min |
| Subcutaneous (SC) | 10-300 µg/kg | Dose-dependent | < 4 min |
| Intramuscular (IM) | 10-300 µg/kg | Dose-dependent | < 4 min |
| Intranasal (IN) | 15-1000 µg/kg | Dose-dependent | < 2 min |
| Sublingual (SL) | 300-1500 µg/kg | Dose-dependent | < 8 min |
Table 3: Voiding Efficiency Following LMN-NKA Administration in Intact and Acute Spinalized Rats [1]
| Animal Model | LMN-NKA Dose (µg/kg, IV) | Voiding Efficiency (%) |
| Intact | ≥ 1 | ~70 |
| Acute Spinalized | ≥ 10 | 30-50 |
Visualizations
Signaling Pathway of LMN-NKA in Bladder Contraction
Caption: LMN-NKA signaling pathway in detrusor muscle.
Experimental Workflow for In Vivo Cystometry
Caption: Experimental workflow for in vivo cystometry.
References
- 1. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reflex voiding in rat occurs at consistent bladder volume regardless of pressure or infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and selective tachykinin NK2 receptor agonist, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), in isolated organ bath experiments. This synthetic peptide analog of Neurokinin A is a valuable pharmacological tool for investigating smooth muscle contractility and the role of NK2 receptors in various physiological and pathophysiological processes.[1]
Introduction
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10), hereafter referred to as LMN-NKA, is a highly selective agonist for the neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor superfamily.[1][2] Tachykinin receptors, including NK1, NK2, and NK3, are involved in a wide range of biological functions. Neurokinin A (NKA) is an endogenous ligand for the NK2 receptor.[3][4] LMN-NKA has demonstrated potent prokinetic activity and is instrumental in studying smooth muscle contraction in numerous tissues, including the gastrointestinal and urinary tracts.[1][5] In functional assays, LMN-NKA has shown to be approximately 74 to 105-fold more selective for NK2 receptors over NK1 receptors.[6]
Applications in Isolated Organ Bath Experiments
Isolated organ bath systems are a cornerstone of in vitro pharmacology, allowing for the characterization of drug effects on tissue contractility in a controlled environment.[7][8][9] LMN-NKA is particularly well-suited for these experimental setups to:
-
Characterize the function of NK2 receptors in various smooth muscle preparations.
-
Determine the potency and efficacy of novel NK2 receptor antagonists.
-
Investigate the physiological roles of NK2 receptor activation in tissues such as the bladder, colon, uterus, and airways.[5][10][11][12]
-
Screen for compounds with potential therapeutic applications in disorders related to smooth muscle dysregulation.
Data Presentation: Quantitative Pharmacological Parameters
The following tables summarize key quantitative data for LMN-NKA and related compounds from isolated organ bath experiments.
Table 1: Potency of Tachykinin Agonists in Various Isolated Tissues
| Agonist | Tissue Preparation | Parameter | Value | Reference |
| [Lys5,MeLeu9,Nle10]NKA(4-10) | Rat Fundus Strip | pD2 | 7.7 | [13] |
| Neurokinin A (NKA) | Rat Fundus Strip | pD2 | 7.9 | [13] |
| [Lys5,MeLeu9,Nle10]NKA(4-10) | Human Myometrium (Pregnant) | pEC50 | 7.5 ± 0.08 | [10] |
| [Lys5,MeLeu9,Nle10]NKA(4-10) | Human Myometrium (Non-pregnant) | pD2 | 8.15 ± 0.12 | [11] |
| [Lys5,MeLeu9,Nle10]NKA(4-10) | Human Detrusor Muscle | pD2 | 8.1 | [14] |
| Neurokinin A (NKA) | Human Detrusor Muscle | pD2 | 8.2 | [14] |
pD2 is the negative logarithm of the EC50 value.
Table 2: Antagonist Affinities at the NK2 Receptor in Human Detrusor Muscle
| Antagonist | Agonist | Parameter | Value | Reference |
| SR 48968 | [Lys5,MeLeu9,Nle10]NKA(4-10) | pA2 | 9.1 | [14] |
| GR 94800 | [Lys5,MeLeu9,Nle10]NKA(4-10) | pA2 | 8.6 | [14] |
| MDL 29913 | [Lys5,MeLeu9,Nle10]NKA(4-10) | pA2 | 7.0 | [14] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
Experimental Protocols
This section provides a detailed methodology for a typical isolated organ bath experiment to assess the contractile response of a smooth muscle preparation (e.g., rat ileum, guinea pig trachea, human bladder strips) to LMN-NKA.
Materials and Reagents
-
LMN-NKA Stock Solution: Prepare a 1 mM stock solution in sterile, distilled water or a suitable buffer. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Physiological Salt Solution (PSS): The composition of the PSS will depend on the specific tissue being studied. A common example is Krebs-Henseleit solution:
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 11.1 mM
-
-
Carbogen Gas: 95% O2 / 5% CO2
-
Isolated Organ Bath System: Including tissue chamber, force-displacement transducer, amplifier, and data acquisition system.[7]
-
Dissection Tools: Fine scissors, forceps.
-
Suture Material: For mounting the tissue.
Experimental Workflow
Caption: Experimental workflow for an isolated organ bath experiment.
Detailed Protocol
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired tissue (e.g., a segment of the ileum, a tracheal ring, or a strip of bladder detrusor muscle).
-
Place the isolated tissue immediately into cold, carbogen-aerated PSS.
-
Prepare tissue segments of appropriate size (e.g., 1-2 cm for ileum strips).
-
-
Tissue Mounting:
-
Mount the tissue segment in the organ bath chamber containing PSS maintained at 37°C and continuously gassed with carbogen.[15]
-
One end of the tissue should be fixed to a stationary hook at the bottom of the chamber, and the other end should be connected to a force-displacement transducer via a suture.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension (e.g., 1 gram for rat ileum).
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[15]
-
-
Viability and Standardization:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
Once a stable contraction is achieved, wash the tissue with fresh PSS and allow it to return to the baseline resting tension. This contraction can be used to normalize subsequent responses.
-
-
Cumulative Concentration-Response Curve:
-
Once the tissue has returned to baseline, begin the cumulative addition of LMN-NKA to the organ bath.
-
Start with a low concentration (e.g., 10^-10 M) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.
-
Continue adding increasing concentrations of the agonist until a maximal response is achieved or the concentration-response curve has clearly plateaued.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension throughout the experiment using a data acquisition system.
-
Measure the peak contractile response at each concentration of LMN-NKA.
-
Normalize the responses as a percentage of the maximal contraction induced by KCl or the maximal response to LMN-NKA.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
Signaling Pathway
Activation of the NK2 receptor by LMN-NKA initiates a cascade of intracellular signaling events, primarily through the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key trigger for smooth muscle contraction.[3][4][16] Some studies also suggest that NK2 receptors can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[2]
Caption: NK2 receptor signaling pathway leading to smooth muscle contraction.
Concluding Remarks
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a powerful and selective tool for probing the function of the NK2 receptor in isolated tissues. The protocols and data presented here provide a solid foundation for researchers to design and execute robust pharmacological experiments, contributing to a deeper understanding of tachykinin signaling and its therapeutic potential. Adherence to careful experimental technique and data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. Neurokinin A - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolated organ/tissue test – organ bath [panlab.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Tachykinins and tachykinin receptors in human uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterisation of a novel, selective radioligand, [125I][Lys5,Tyr(I2)7,MeLeu9,Nle10]neurokinin A-(4-10), for the tachykinin NK2 receptor in rat fundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jurology.com [jurology.com]
- 15. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 16. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prokinetic Studies in Minipigs Using [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
Audience: Researchers, scientists, and drug development professionals.
Introduction: [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), hereinafter referred to as LMN-NKA, is a potent and selective agonist for the neurokinin 2 (NK2) receptor.[1][2] Its prokinetic activity makes it a compound of interest for studying gastrointestinal and urogenital motility.[1][3] Minipigs are a suitable large animal model for toxicological and pharmacological studies of LMN-NKA due to their physiological similarities to humans and a relatively low incidence of emesis compared to other species.[4][5] These notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying mechanisms for utilizing LMN-NKA in prokinetic studies in minipigs.
Mechanism of Action
LMN-NKA exerts its effects by binding to and activating NK2 receptors, which are G-protein coupled receptors.[2] In the gastrointestinal tract, NK2 receptors are located on smooth muscle cells and nerve fibers.[6][7] Activation of these receptors on smooth muscle leads to direct contraction.[8] The signaling pathway involves the activation of G-proteins, leading to downstream effects such as increased intracellular calcium, which triggers the contractile machinery of the smooth muscle cells.[2] This results in increased motility of the colon and bladder.
NK2 Receptor Signaling Pathway
Dosage and Administration
The prokinetic effects of LMN-NKA in minipigs are dose-dependent and vary with the route of administration. Subcutaneous (SC) administration has been shown to be effective in conscious minipigs, while intravenous (IV), intranasal (IN), and sublingual (SL) routes have also been explored.[4][5]
Quantitative Data Summary
The following tables summarize the dosages of LMN-NKA used in minipigs and the observed effects.
Table 1: LMN-NKA Dosages and Prokinetic Effects in Conscious Minipigs [4][5]
| Route of Administration | Dosage Range | Primary Prokinetic Effect | Latency to Effect | Side Effects Noted |
| Subcutaneous (SC) | 30-300 µg/kg | Dose-related increase in defecation. | Reduced with increasing dose. | Emesis in 38% of animals at 300 µg/kg. |
| Subcutaneous (SC) | 100 µg/kg | Increased urination. | Not specified. | None specified at this dose. |
| Intranasal (IN) | 100 µg/kg | Higher defecation rates (not statistically significant). | Not specified. | No significant side effects. |
| Sublingual (SL) | 7-10 mg/kg | 83% of animals urinated and defecated. | Not specified. | No emesis observed. |
Table 2: LMN-NKA Dosages and Effects on Bladder and Colorectal Pressure in Anesthetized Minipigs [4][5]
| Route of Administration | Dosage | Effect |
| Subcutaneous (SC) | 30-100 µg/kg | Increased peak bladder and colorectal pressures. |
| Intravenous (IV) | 0.3 µg/kg | Increased bladder and colorectal pressures. |
| Intranasal (IN) | 100 µg/kg | Increased bladder and colorectal pressures. |
| Sublingual (SL) | 5 mg/kg | Increased bladder and colorectal pressures. |
Table 3: Pharmacokinetic Parameters of LMN-NKA in Minipigs [4][5]
| Route of Administration | Dosage | Cmax (ng/mL) | AUC (min*ng/mL) |
| Subcutaneous (SC) | 100 µg/kg | 123 | 1790 |
Experimental Protocols
Protocol 1: Evaluation of Prokinetic Effects in Conscious Minipigs
This protocol is designed to assess the effects of LMN-NKA on defecation and urination in conscious, unrestrained minipigs.
Materials:
-
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) (LMN-NKA)
-
Vehicle (e.g., sterile saline)
-
Minipigs (specify strain, sex, and weight)
-
Housing with clean flooring for observation
-
Syringes and needles for subcutaneous injection
-
Stopwatch
-
Observation sheets
Procedure:
-
Acclimatization: Acclimate minipigs to the housing and handling procedures for a sufficient period before the experiment.
-
Fasting: Fast the animals overnight with free access to water to standardize gastrointestinal conditions.
-
Baseline Observation: Observe each animal for a baseline period (e.g., 60 minutes) to record any spontaneous urination or defecation.
-
Dosing:
-
Prepare solutions of LMN-NKA in the vehicle at the desired concentrations (e.g., for doses of 30, 100, and 300 µg/kg).
-
Administer the assigned dose of LMN-NKA or vehicle subcutaneously.
-
-
Observation:
-
Continuously observe the animals for a set period (e.g., 4 hours) post-administration.
-
Record the latency to the first urination and defecation event for each animal.
-
Count the number of urination and defecation events.
-
Note any adverse effects, such as emesis.
-
-
Data Analysis:
-
Compare the incidence and frequency of urination and defecation between the LMN-NKA-treated groups and the vehicle control group.
-
Analyze the dose-response relationship for the prokinetic effects.
-
Protocol 2: Measurement of Colorectal and Bladder Pressure in Anesthetized Minipigs
This protocol is for the direct measurement of LMN-NKA's effect on smooth muscle contractility in the colon and bladder.
Materials:
-
LMN-NKA and vehicle
-
Anesthetic agents (e.g., isoflurane)
-
Pressure transducers connected to a data acquisition system
-
Catheters for insertion into the bladder and colon
-
Surgical instruments
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
Procedure:
-
Anesthesia: Anesthetize the minipig and maintain a stable plane of anesthesia throughout the experiment.
-
Instrumentation:
-
Surgically place pressure-sensitive catheters into the bladder and the distal colon.
-
Connect the catheters to pressure transducers to record intraluminal pressure.
-
-
Stabilization: Allow the animal to stabilize after instrumentation, ensuring baseline pressures are consistent.
-
Dosing:
-
Data Recording:
-
Continuously record bladder and colorectal pressure before, during, and after drug administration.
-
-
Data Analysis:
-
Measure the peak pressure changes from baseline in the bladder and colon following LMN-NKA administration.
-
Compare the responses between different doses and routes of administration.
-
In antagonist studies, determine the degree of inhibition of the LMN-NKA-induced pressure increase.
-
Experimental Workflow Overview
Considerations and Troubleshooting:
-
Emesis: Higher doses of LMN-NKA, particularly via subcutaneous administration, can induce emesis.[4][5] It is advisable to start with lower doses and escalate to find the optimal prokinetic effect with minimal side effects.
-
Anesthesia: The choice of anesthetic can influence gastrointestinal motility.[9] Care should be taken to select an anesthetic regimen that has minimal impact on the parameters being measured.
-
Motility Measurement Techniques: While pressure measurement is a direct method, other techniques like wireless motility capsules or myoelectric measurements can also be employed to assess gastrointestinal transit in minipigs.[10][11][12]
-
Antagonist Specificity: To confirm that the observed effects are mediated by the NK2 receptor, studies should include a selective NK2 receptor antagonist like GR 159897.[4][5]
These application notes and protocols provide a solid foundation for conducting prokinetic studies with LMN-NKA in minipigs. Researchers should adapt these guidelines to their specific experimental objectives and institutional animal care and use committee (IACUC) regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. glpbio.com [glpbio.com]
- 4. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachykinin NK(2) receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of tachykinin NK2 receptors in the modulation of spontaneous motility in rat proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A long-term porcine model for measurement of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrointestinal Myoelectric Measurements via Simultaneous External and Internal Electrodes in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
Application Notes and Protocols for Intranasal Delivery of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
For Research Use Only
Introduction
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10), hereafter referred to as LMN-NKA, is a potent and highly selective synthetic peptide agonist for the Neurokinin 2 (NK2) receptor.[1][2] As a member of the tachykinin family, the NK2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the gastrointestinal and urinary tracts. Activation of the NK2 receptor by agonists like LMN-NKA leads to smooth muscle contraction.[1] This property has made LMN-NKA a valuable research tool for investigating the physiological roles of the NK2 receptor in functions such as urination and defecation.[3][4]
Intranasal (IN) administration offers a non-invasive and promising route for the delivery of therapeutic peptides like LMN-NKA, potentially bypassing the blood-brain barrier and allowing for rapid onset of action.[5] These application notes provide detailed information and protocols for the preparation and intranasal administration of LMN-NKA in a research setting.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | LMN-NKA | [2] |
| Molecular Formula | C39H65N9O9 | [1] |
| Molecular Weight | 804.0 g/mol | [1][6] |
| Sequence | Asp-Lys-Phe-Val-Gly-MeLeu-Nle-NH2 | [6] |
| Solubility | Soluble in DMSO (≥ 10 mg/ml) and PBS (pH 7.2) (≥ 10 mg/ml). Sparingly soluble in Ethanol (1-10 mg/ml). | [6] |
| Storage | Store as a solid at -20°C for up to 4 years. | [6] |
Data Presentation
In Vitro Activity
| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Human | Colon circular muscle membranes | IC50 | 0.87 nM | [6] |
| Contraction Assay | Rat | Bladder strips | EC50 | 10 nM | [1][6] |
| Contraction Assay | Rat | Fundus strips | EC50 | 117 nM | [1][6] |
In Vivo Pharmacokinetics and Pharmacodynamics of Intranasal LMN-NKA
| Species | Dose (IN) | Tmax | T1/2 | Cmax | AUC | Observed Effects | Reference |
| Minipig | 100 µg/kg | - | - | - | - | Increased peak bladder and colorectal pressures. | [3][4] |
| Dog | 100 µg/kg | - | - | - | Increased colorectal peak pressure and AUC. | [7] | |
| Dog | 300 µg/kg | - | - | - | Increased colorectal peak pressure and AUC. | [7] | |
| Dog | 300 µg/kg | - | - | - | Dose-related increase in voiding and defecation. | [7] | |
| Dog | 1000 µg/kg | - | - | - | Dose-related increase in voiding and defecation. | [7] |
Note: Pharmacokinetic data for intranasal administration of LMN-NKA is limited. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion via this route.
Experimental Protocols
I. Preparation of Intranasal Formulation
This protocol is based on a formulation used for intranasal delivery of LMN-NKA in dogs.[7] Researchers should optimize the formulation for their specific animal model and experimental needs.
Materials:
-
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) (LMN-NKA) peptide
-
Sodium chloride (NaCl)
-
Citric acid monohydrate
-
Disodium phosphate dihydrate
-
Ethylenediaminetetraacetic acid (EDTA)
-
Benzalkonium chloride
-
Sterile, nuclease-free water
-
pH meter
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the buffer solution:
-
Dissolve sodium chloride (0.75% w/v) in sterile water for isotonicity.
-
Add citric acid monohydrate (0.17% w/v) and disodium phosphate dihydrate (0.3% w/v) as buffering agents.
-
Add EDTA (0.1% w/v) as a stabilizer.
-
Add benzalkonium chloride (0.01% w/v) as a preservative.
-
-
Adjust pH: Adjust the pH of the buffer solution to 4.0 using a pH meter and dropwise addition of 1N HCl or 1N NaOH as needed.
-
Dissolve LMN-NKA:
-
Weigh the desired amount of LMN-NKA peptide.
-
Add the peptide to the prepared buffer solution to achieve the final desired concentration (e.g., 3-25 mg/mL).
-
Gently vortex until the peptide is completely dissolved.
-
-
Sterile Filtration:
-
Draw the LMN-NKA solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, light-protected container.
-
-
Storage: Store the final formulation at 4°C and protect from light. Use within a week of preparation.
II. Intranasal Administration Protocol for Rodents (Mice/Rats)
This protocol provides a general guideline for intranasal administration in rodents and can be adapted for conscious or anesthetized animals.
Materials:
-
Prepared LMN-NKA intranasal formulation
-
Micropipette and sterile tips (P10 or P20)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine) if applicable
-
Animal restrainer (for conscious administration)
-
Heating pad (for anesthetized animals)
Procedure:
A. Anesthetized Administration:
-
Anesthetize the animal: Anesthetize the rodent using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[8] Monitor the animal to ensure a deep plane of anesthesia is reached.
-
Position the animal: Place the anesthetized animal in a supine position on a heating pad to maintain body temperature.
-
Administer the dose:
-
Using a micropipette, slowly dispense a small drop (e.g., 2-5 µL for mice, 5-10 µL for rats) of the LMN-NKA solution onto the opening of one nostril.
-
Allow the animal to inhale the droplet.
-
Alternate between nostrils for the total desired volume, allowing a few seconds between each drop to ensure absorption and prevent fluid from entering the lungs.[9]
-
-
Post-administration care: Keep the animal in the supine position for a short period (e.g., 1-2 minutes) to facilitate absorption. Monitor the animal until it has fully recovered from anesthesia.
B. Conscious Administration:
-
Acclimatize the animal: Handle the animals for several days prior to the experiment to reduce stress during the procedure.[5]
-
Restrain the animal: Gently restrain the animal. For mice, a modified scruff grip can be used to immobilize the head.[5] For rats, wrapping in a towel may be effective.[10]
-
Administer the dose:
-
While the animal is securely restrained, use a micropipette to deliver a small drop of the LMN-NKA solution to the tip of one nostril.
-
Allow the animal to sniff and inhale the droplet.
-
Alternate between nostrils until the full dose is administered.
-
-
Post-administration: Return the animal to its home cage and monitor for any adverse reactions.
Important Considerations:
-
Volume: The total volume administered should be minimized to prevent runoff into the pharynx and gastrointestinal tract. For mice, typical volumes are 5-30 µL, while for rats, they can range from 20-50 µL.[5][9]
-
Concentration: The concentration of the LMN-NKA solution should be adjusted to deliver the desired dose in the appropriate volume.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizations
NK2 Receptor Signaling Pathway
Caption: NK2 Receptor Signaling Pathway
Experimental Workflow for Intranasal LMN-NKA Delivery
Caption: Experimental Workflow
References
- 1. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. scge.mcw.edu [scge.mcw.edu]
- 9. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 10. researchcompliance.asu.edu [researchcompliance.asu.edu]
Application Notes and Protocols for Sublingual Administration of LMN-NKA in Canine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the sublingual administration of LMN-NKA, a selective neurokinin NK2 receptor agonist, in canine models. The information compiled from recent studies is intended to guide researchers in designing and executing experiments to evaluate the prokinetic effects of this compound on bladder and colorectal function.
Summary of Physiological Effects
Sublingual administration of LMN-NKA in canine models has been demonstrated to elicit rapid and significant physiological responses, primarily mediated by the activation of NK2 receptors. These effects include increased colorectal and bladder pressure, leading to urination and defecation.
Quantitative Data on Physiological Responses
The following tables summarize the key quantitative data from studies involving the sublingual administration of LMN-NKA in anesthetized and conscious canine models.
Table 1: Effects of Sublingual LMN-NKA on Colorectal and Bladder Pressure in Anesthetized Dogs [1][2]
| Dosage (mg/kg) | Peak Colorectal Pressure (mmHg increase) | Colorectal Pressure AUC (arbitrary units) | Peak Bladder Pressure (mmHg increase) | Voiding Efficiency (%) | Onset of Action (min) | Duration of Primary Contractions (min) |
| 2.0 - 6.7 | Significant Increase | Significant Increase | Significant Increase | Highly Efficient | < 2.5 | ~25 |
Table 2: Effects of Sublingual LMN-NKA in Conscious Dogs [2]
| Dosage (mg/kg) | Urination Response | Latency to Urinate (min) | Defecation Response | Emesis |
| 6.7 | Induced | < 10 | Not Observed | Not Observed |
Experimental Protocols
The following are detailed methodologies for key experiments involving the sublingual administration of LMN-NKA in canine models, based on published research.[2]
Protocol 1: Evaluation of Colorectal and Bladder Prokinetic Activity in Anesthetized Dogs
Objective: To measure the effect of sublingually administered LMN-NKA on colorectal and bladder pressures in anesthetized canines.
Materials:
-
LMN-NKA lyophilized tablets (e.g., 15 mg or 50 mg)[3]
-
Vehicle (placebo) tablets
-
Anesthetic agent (e.g., propofol)
-
Physiological monitoring equipment (for blood pressure, heart rate)
-
Pressure transducers connected to catheters
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Fast the dogs overnight prior to the experiment.
-
Anesthetize the dogs (e.g., with propofol, 6-8 mg/kg IV) to a level that permits the necessary procedures without causing distress.
-
Insert a catheter connected to a pressure transducer into the colorectum to measure colorectal pressure.
-
Insert a catheter connected to a pressure transducer into the bladder to measure bladder pressure.
-
Monitor and record baseline physiological parameters, including blood pressure, heart rate, colorectal pressure, and bladder pressure.
-
-
Sublingual Administration:
-
Gently open the dog's mouth and wet the area under the lingual frenulum with a small amount of water (e.g., 100 µL).
-
Place the LMN-NKA or placebo tablet(s) in the sublingual space.
-
Add a small amount of additional water (e.g., 200 µL) to aid dissolution.
-
Gently hold the dog's tongue down for approximately 1 minute to ensure contact with the sublingual mucosa.
-
-
Data Collection:
-
Continuously record colorectal and bladder pressures, as well as cardiovascular parameters, for at least 60 minutes post-administration.
-
Note the time of onset of any pressure changes.
-
If urination occurs, measure the voided volume to calculate voiding efficiency.
-
-
Data Analysis:
-
Calculate the peak change in colorectal and bladder pressure from baseline.
-
Determine the area under the curve (AUC) for the pressure changes.
-
Analyze the latency to the onset of effect and the duration of the response.
-
Protocol 2: Evaluation of Urination and Defecation in Conscious Dogs
Objective: To observe and quantify the incidence and latency of urination and defecation following sublingual administration of LMN-NKA in conscious dogs.
Materials:
-
LMN-NKA lyophilized tablets
-
Metabolism cage
-
Stopwatch
-
Observational scoresheets
Procedure:
-
Animal Acclimation:
-
Acclimate the dogs to the metabolism cages prior to the study day to minimize stress.
-
-
Sublingual Administration:
-
For conscious dogs, light sedation with an agent having a short duration of action (e.g., a low dose of propofol) may be necessary to facilitate tablet placement.
-
Follow the sublingual administration procedure as described in Protocol 1.
-
Allow the animal to become fully ambulatory, which typically occurs within 6-10 minutes.[3]
-
-
Observation and Data Collection:
-
Place the dog in a metabolism cage immediately after tablet administration.
-
Observe the animal continuously for at least 30 minutes.
-
Record the time of any urination or defecation events using a stopwatch.
-
Note the incidence of any other behaviors, such as emesis.
-
-
Data Analysis:
-
Calculate the percentage of animals exhibiting urination and defecation at each dose.
-
Determine the average latency to urination and defecation.
-
Visualizations
Neurokinin A (NKA) Signaling Pathway
Neurokinin A (NKA) and its analogs, like LMN-NKA, primarily exert their effects by binding to and activating neurokinin-2 (NK2) receptors, which are G-protein coupled receptors.[4][5] This activation initiates a downstream signaling cascade.
Caption: NKA Signaling Pathway via NK2 Receptor.
Experimental Workflow for Sublingual Administration in Conscious Dogs
The following diagram illustrates the logical flow of an experiment to assess the effects of sublingual LMN-NKA in conscious canine models.
Caption: Workflow for Conscious Canine Sublingual Study.
References
Application Notes and Protocols for Calcium Imaging with [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10), hereafter referred to as LMN-NKA, is a potent and selective synthetic peptide agonist for the neurokinin-2 (NK2) receptor.[1][2][3] The NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily involved in smooth muscle contraction.[1][4] Upon activation, the NK2 receptor couples to Gq and Gs proteins, initiating signaling cascades that lead to an increase in intracellular calcium ([Ca2+]) and cyclic AMP (cAMP) levels, respectively.[5][6] This document provides detailed application notes and protocols for utilizing LMN-NKA to study NK2 receptor activation in Chinese Hamster Ovary (CHO) cells through calcium imaging, a common method to assess Gq-coupled receptor activity.[7]
CHO cells are a widely used model system for studying recombinant receptor function as they do not endogenously express NK1 or NK2 receptors.[8] This characteristic allows for the specific investigation of the pharmacology of transfected human NK2 receptors without interference from native receptors.
Mechanism of Action
LMN-NKA is an analog of Neurokinin A (NKA) and acts as a selective agonist at the NK2 receptor.[1] Tachykinins, including NKA, activate three distinct G-protein coupled receptors: NK1, NK2, and NK3.[9] While NKA can activate both NK1 and NK2 receptors, LMN-NKA exhibits significantly higher selectivity for the NK2 receptor.[5][10] Activation of the Gq-coupled NK2 receptor by LMN-NKA leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which can be visualized and quantified using calcium-sensitive fluorescent dyes like Fura-2 AM.[11]
Data Presentation
The following tables summarize the binding affinity (Ki) and potency (EC50) of LMN-NKA and the endogenous ligand, Neurokinin A (NKA), at human recombinant NK2 and NK1 receptors expressed in CHO cells. This data highlights the selectivity of LMN-NKA for the NK2 receptor.
Table 1: Binding Affinity (Ki) of LMN-NKA and NKA at Human NK1 and NK2 Receptors in CHO Cells [5]
| Compound | NK2 Receptor Ki (nM) | NK1 Receptor Ki (nM) | NK1/NK2 Ki Ratio |
| [Lys5,MeLeu9,Nle10]NKA(4-10) | 0.12 | 80.9 | 674 |
| Neurokinin A (NKA) | 1.1 | 22 | 20 |
Table 2: Potency (EC50) for Intracellular Calcium Response of LMN-NKA and NKA at Human NK1 and NK2 Receptors in CHO Cells [5][12]
| Compound | NK2 Receptor EC50 (nM) | NK1 Receptor EC50 (nM) | NK1/NK2 EC50 Ratio |
| [Lys5,MeLeu9,Nle10]NKA(4-10) | 0.21 | 22 | 105 |
| Neurokinin A (NKA) | 0.3 | 0.3 | 1 |
Experimental Protocols
Materials and Reagents
-
CHO cells stably expressing the human NK2 receptor (CHO-hNK2)
-
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) (LMN-NKA)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Bovine Serum Albumin (BSA)
-
Ionomycin
-
EGTA
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader or microscope equipped for ratiometric calcium imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)
Protocol 1: Preparation of Reagents
-
LMN-NKA Stock Solution: Prepare a high-concentration stock solution of LMN-NKA (e.g., 10 mM) in sterile, nuclease-free water or a suitable buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[13] Store protected from light and moisture at -20°C.[13][14]
-
For cell loading, prepare a working solution of 2-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS) containing 0.02% Pluronic F-127 to aid in dye solubilization.[15] It is recommended to also include a low concentration of BSA (e.g., 0.1%) in the loading buffer.
-
Protocol 2: Cell Preparation and Dye Loading
-
Cell Culture: Culture CHO-hNK2 cells in appropriate medium until they reach 80-90% confluency.
-
Seeding: Seed the CHO-hNK2 cells into 96-well black-walled, clear-bottom microplates at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere and grow overnight.[5]
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with physiological buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at room temperature or 37°C in the dark.[13][14]
-
After incubation, aspirate the loading solution and wash the cells twice with physiological buffer to remove extracellular dye.
-
Add fresh physiological buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.[14]
-
Protocol 3: Calcium Imaging Assay
-
Instrument Setup: Set up the fluorescence microplate reader or microscope for ratiometric measurement of Fura-2 fluorescence. The excitation wavelengths should be set to 340 nm and 380 nm, with emission collected at approximately 510 nm.[7]
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a period of time before adding the agonist.
-
Agonist Addition: Prepare serial dilutions of LMN-NKA in the physiological buffer. Add the desired concentrations of LMN-NKA to the wells. The plate reader's injectors can be used for precise and rapid addition.
-
Data Acquisition: Immediately after agonist addition, begin recording the fluorescence ratio (F340/F380) over time. The temporal resolution will depend on the kinetics of the calcium response, typically with measurements taken every 1-10 seconds.[14]
-
Data Analysis:
-
The change in intracellular calcium is represented by the change in the F340/F380 ratio.
-
The peak response for each concentration of LMN-NKA is determined.
-
Plot the peak response against the logarithm of the LMN-NKA concentration to generate a dose-response curve.
-
Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.
-
-
(Optional) Calcium Calibration: To convert the fluorescence ratio to absolute intracellular calcium concentrations, a calibration can be performed at the end of the experiment using a calcium ionophore like ionomycin in the presence of a calcium chelator (EGTA) to determine the minimum ratio (Rmin) and a saturating concentration of calcium to determine the maximum ratio (Rmax).[13][14]
Visualizations
Caption: LMN-NKA signaling pathway leading to calcium mobilization.
Caption: Experimental workflow for calcium imaging assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin A - Wikipedia [en.wikipedia.org]
- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. protocols.io [protocols.io]
Application Notes and Protocols: cAMP Assay for NK2 Receptor Activation by LMN-NKA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a significant role in various physiological processes. Its activation by endogenous ligands, such as Neurokinin A (NKA), is known to primarily trigger the Gq signaling cascade, leading to an increase in intracellular calcium. However, evidence also suggests a potential coupling to the Gs signaling pathway, resulting in the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] LMN-NKA, chemically identified as [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), is a potent and selective synthetic agonist for the NK2 receptor.[3][4][5] Understanding the full signaling profile of novel agonists like LMN-NKA, including their effects on cAMP production, is crucial for drug discovery and development.
These application notes provide a detailed protocol for a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay to quantify the activation of the NK2 receptor by LMN-NKA in a recombinant cell-based system.
Signaling Pathway
The activation of the NK2 receptor by an agonist such as LMN-NKA can lead to the stimulation of adenylyl cyclase through the Gs alpha subunit of the associated G-protein. This enzyme then catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger that activates Protein Kinase A (PKA) and other downstream effectors.
Data Presentation
The following table summarizes the potency of Neurokinin A (NKA) and LMN-NKA in activating the human NK2 receptor, as measured by cAMP production in a recombinant CHO cell line. This data is essential for comparing the efficacy of the synthetic ligand to the endogenous agonist.
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| Neurokinin A (NKA) | CHO cells expressing human NK2R | cAMP Assay | 2.8 | [1] |
| LMN-NKA | CHO cells expressing human NK2R | cAMP Assay | 74 | [1] |
Experimental Protocols
This protocol is adapted from commercially available TR-FRET based cAMP assay kits, such as LANCE® Ultra cAMP or HTRF® cAMP dynamic 2.[6][7][8][9] It is recommended to use a cell line stably expressing the human NK2 receptor, for example, Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.[10][11][12]
Experimental Workflow Diagram
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK2 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 for CHO-K1, DMEM for HEK293), supplemented with 10% fetal bovine serum (FBS) and antibiotics.[10][13]
-
LMN-NKA ([Lys5,MeLeu9,Nle10]Neurokinin A(4-10))
-
Neurokinin A (NKA) (as a positive control)
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
TR-FRET cAMP Assay Kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or HTRF® cAMP Dynamic 2 Kit from Cisbio), containing:
-
Europium (Eu)-labeled cAMP tracer
-
ULight™ or d2-labeled anti-cAMP antibody
-
cAMP standard
-
Detection Buffer
-
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), pH 7.4.[7][14] IBMX is a phosphodiesterase inhibitor to prevent cAMP degradation.
-
White, opaque 384-well microplates [14]
-
TR-FRET compatible microplate reader
Detailed Methodology
1. Cell Culture and Preparation a. Culture the NK2 receptor-expressing cells in T75 flasks until they reach 80-90% confluency. b. On the day of the assay, wash the cells with phosphate-buffered saline (PBS) and detach them using a non-enzymatic cell dissociation solution. c. Centrifuge the cells and resuspend the pellet in Stimulation Buffer. d. Determine the cell density using a hemocytometer and adjust the concentration to the optimal density determined in preliminary experiments (typically between 1,000 to 5,000 cells per well for a 384-well plate).[15]
2. Assay Procedure a. Cell Plating: Dispense 5 µL of the cell suspension into each well of a 384-well white opaque microplate. b. Compound Addition: i. Prepare serial dilutions of LMN-NKA and NKA in Stimulation Buffer at 2-fold the final desired concentration. ii. Prepare a positive control of forskolin (e.g., 10 µM final concentration) and a vehicle control (Stimulation Buffer alone). iii. Add 5 µL of the compound dilutions or controls to the appropriate wells. c. Stimulation: Incubate the plate at room temperature for 30 minutes.[6] d. cAMP Standard Curve: In separate wells (without cells), prepare a standard curve of cAMP according to the kit manufacturer's instructions, using Stimulation Buffer as the diluent. e. Detection Reagent Preparation: Prepare the Eu-cAMP tracer and ULight-anti-cAMP antibody working solutions in Detection Buffer as per the kit's protocol. f. Lysis and Detection: i. Add 5 µL of the Eu-cAMP working solution to each well. ii. Add 5 µL of the ULight-anti-cAMP working solution to each well. iii. Seal the plate and incubate at room temperature for 60 minutes, protected from light.[16]
3. Data Acquisition a. Read the plate on a TR-FRET compatible microplate reader. b. Measure the fluorescence emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 320 or 340 nm.[6]
4. Data Analysis a. Calculate the 665 nm/615 nm emission ratio for each well. b. The amount of cAMP in the experimental wells is inversely proportional to the TR-FRET signal. c. Use the cAMP standard curve to convert the emission ratios from the experimental wells into cAMP concentrations. d. Plot the cAMP concentration against the logarithm of the agonist (LMN-NKA, NKA) concentration. e. Fit the data using a four-parameter logistic equation to determine the EC50 value for each agonist.
Conclusion
This application note provides a comprehensive framework for quantifying the activation of the NK2 receptor by the selective agonist LMN-NKA through a robust, high-throughput cAMP assay. The detailed protocol and supporting information will enable researchers to accurately characterize the signaling profile of LMN-NKA and other potential NK2 receptor modulators, thereby facilitating drug discovery and development efforts in this area.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 2. A novel, conformation-specific allosteric inhibitor of the tachykinin NK2 receptor (NK2R) with functionally selective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 6. bioline.ru [bioline.ru]
- 7. resources.revvity.com [resources.revvity.com]
- 8. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 9. youtube.com [youtube.com]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) (LMN-NKA), for in vivo applications.
Troubleshooting Guide
This guide is designed to address specific issues you may encounter during the solubilization and administration of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Problem 1: The peptide does not dissolve in aqueous solutions (e.g., saline, PBS).
-
Question: I am trying to dissolve [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in saline for my in vivo experiment, but it is not fully dissolving. What should I do?
-
Answer: [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) has limited solubility in neutral aqueous solutions. Here are several strategies to improve its solubility:
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution can increase the net charge of the peptide, thereby enhancing its interaction with water. Since this peptide contains a lysine residue, it is considered a basic peptide. Try dissolving it in a slightly acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then dilute it with your desired buffer.[1][2]
-
Sonication: Gentle sonication can help to break up peptide aggregates and improve dissolution.[3] Use a bath sonicator or a probe sonicator on a low setting for short bursts to avoid heating the sample.
-
Warming: Gently warming the solution to a temperature not exceeding 40°C may aid in dissolution. However, be cautious as excessive heat can degrade the peptide.[1]
-
Problem 2: The peptide precipitates out of solution after initial dissolution.
-
Question: I managed to dissolve the peptide, but it precipitated after a short period or upon dilution. How can I prevent this?
-
Answer: Precipitation can occur due to changes in concentration, pH, or temperature.
-
Use of Co-solvents: For hydrophobic peptides, using a small amount of an organic co-solvent can be effective. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization due to its low toxicity in many biological systems.[3] Dissolve the peptide in a minimal amount of DMSO (e.g., to make a 25 mg/mL stock solution with sonication) and then slowly add the aqueous buffer to your desired final concentration.[4] Be mindful of the final DMSO concentration in your formulation, as high concentrations can be toxic in vivo.
-
Formulation with Excipients: For specific delivery routes like intranasal or sublingual administration, formulation with excipients can enhance stability and solubility. For example, a formulation for intranasal delivery of a similar peptide included sodium chloride, citric acid, disodium phosphate, EDTA, and benzalkonium chloride at a pH of 4.[5] For sublingual tablets, excipients like gelatin, glycine, and sorbitol have been used.[5]
-
Problem 3: I need to prepare a high-concentration stock solution for my experiments.
-
Question: What is the best solvent for preparing a concentrated stock solution of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)?
-
Answer: Based on available data, Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a higher concentration stock solution. A concentration of 25 mg/mL in DMSO has been reported, which may require sonication to achieve full dissolution.[4] Remember to use newly opened, high-purity DMSO as it is hygroscopic, and absorbed water can affect solubility. From this stock, you can make further dilutions into your aqueous experimental buffer.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in common solvents?
A1: The solubility of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) varies depending on the solvent. The table below summarizes the reported solubility data.
| Solvent | Solubility | Reference |
| Water | Sparingly Soluble (1-10 mg/mL) | [6] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [6] |
| DMSO | 25 mg/mL (with sonication) | [4] |
Q2: How should I store the peptide solution once it is prepared?
A2: For short-term storage, it is recommended to keep peptide solutions at 4°C. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. In solvent, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when stored in sealed containers away from moisture.[4]
Q3: Are there any specific formulation strategies for in vivo delivery of this peptide?
A3: Yes, studies have successfully administered [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in vivo using various routes and formulations. For intravenous (i.v.) and subcutaneous (s.c.) injections, the peptide has been dissolved in saline.[7] For intranasal delivery, a buffered solution at pH 4 containing various excipients has been used.[5] For sublingual administration, the peptide has been formulated into lyophilized tablets with gelatin, glycine, and sorbitol.[5] The choice of formulation will depend on your specific experimental design and route of administration.
Q4: What is the general workflow for optimizing the solubility of this peptide?
A4: A systematic approach is recommended. The following diagram illustrates a general workflow for optimizing the solubility of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Caption: Workflow for optimizing peptide solubility.
Experimental Protocols
Protocol 1: Basic Solubilization in Aqueous Buffer
-
Bring the lyophilized [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) vial to room temperature.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Add the desired volume of sterile, cold aqueous buffer (e.g., saline, PBS) to the vial to achieve the target concentration.
-
Vortex the vial gently for 30 seconds.
-
If not fully dissolved, proceed to sonication or pH adjustment.
Protocol 2: Solubilization using an Acidic Solution
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare a sterile, dilute acidic solution (e.g., 10% acetic acid in water).
-
Add a small volume of the acidic solution to the peptide and vortex until it dissolves.
-
Slowly add your desired aqueous buffer to reach the final volume and concentration.
-
Check the final pH of the solution and adjust if necessary for your in vivo model, ensuring it is within a physiologically tolerable range.
Protocol 3: Solubilization using a Co-solvent (DMSO)
-
Follow steps 1 and 2 from Protocol 1.
-
Add a minimal amount of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 25 mg/mL).
-
If necessary, sonicate the vial in a water bath for 5-10 minutes until the peptide is fully dissolved.
-
Slowly add the desired aqueous buffer to the DMSO stock solution, vortexing gently during the addition, to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental model.
Signaling Pathway
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a selective agonist for the Neurokinin 2 (NK2) receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway initiated by the activation of the NK2 receptor.
Caption: Simplified NK2 receptor signaling cascade.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LMN-NKA Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing hypotension and emesis induced by the NK2R agonist LMN-NKA ([Lys5,MeLeu9,Nle10]-NKA(4-10)) during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind LMN-NKA's therapeutic effects and its adverse side effects?
A1: LMN-NKA is a potent agonist for the neurokinin-2 receptor (NK2R), which mediates the desired pro-kinetic effects on bladder and gastrointestinal smooth muscle, leading to urination and defecation[1][2]. However, at higher concentrations, LMN-NKA can also activate neurokinin-1 receptors (NK1R), which are responsible for the undesirable side effects of hypotension and emesis[1][3][4].
Q2: We are observing significant hypotension in our animal models after LMN-NKA administration. How can we mitigate this?
A2: Hypotension is a known NK1R-mediated side effect of LMN-NKA, particularly with intravenous (IV) administration which leads to high peak plasma concentrations[4][5][6]. To minimize hypotension, consider the following strategies:
-
Change the Route of Administration: Switching from intravenous (IV) to subcutaneous (SC) administration can significantly reduce the hypotensive effects while still achieving the desired pro-kinetic activity[5][6]. SC administration results in a lower and more sustained plasma concentration of LMN-NKA.
-
Administer an NK1R Antagonist: Pre-treatment with a selective NK1R antagonist, such as CP-99,994, has been shown to effectively block LMN-NKA-induced hypotension[4].
-
Dose Adjustment: Lowering the dose of LMN-NKA can also reduce the incidence and severity of hypotension. However, this needs to be balanced with maintaining the desired therapeutic effect.
Q3: Our study is being complicated by a high incidence of emesis in our canine models. What are the recommended approaches to reduce vomiting?
A3: Emesis is another significant NK1R-mediated side effect observed with LMN-NKA, particularly in conscious dogs[3]. The most effective strategy to combat this is the pre-administration of an NK1R antagonist. Studies have demonstrated that pre-treatment with CP-99,994 can significantly reduce the incidence of LMN-NKA-induced emesis[3].
Q4: Is there a difference in the side effect profile of LMN-NKA between different animal models?
A4: Yes, the incidence and severity of side effects can vary between species. For instance, emesis is a more pronounced side effect in conscious dogs compared to minipigs[3][7][8]. Dermal flushing, another NK1R-mediated effect, is readily observed in rats[1][4]. It is crucial to consider the specific animal model when designing experiments and interpreting results.
Q5: What are the expected onset and duration of the therapeutic and adverse effects of LMN-NKA?
A5: The onset of LMN-NKA's effects is generally rapid. Following IV administration, urination and defecation can occur within minutes[3]. The duration of action is relatively short. The hypotensive effects are also typically transient[4][6]. The exact timing can vary depending on the dose and route of administration.
Troubleshooting Guides
Problem: Inconsistent therapeutic response (urination/defecation) with LMN-NKA.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | Review dose-response data for your specific animal model and route of administration. Consider a dose escalation study to determine the optimal dose for consistent efficacy. |
| Route of Administration | Ensure the chosen route of administration is appropriate for the desired onset and duration of action. IV administration provides the most rapid onset. |
| Animal-to-Animal Variability | Acknowledge inherent biological variability. Increase the number of subjects in your experimental groups to ensure statistical power. |
Problem: High mortality or severe adverse events in experimental animals.
| Possible Cause | Troubleshooting Step |
| Off-target NK1R Activation | This is the most likely cause of severe adverse events. Implement mitigation strategies such as switching to SC administration or pre-treating with an NK1R antagonist. |
| Dose Too High | Immediately reduce the dose of LMN-NKA. Refer to published studies for recommended dose ranges in your specific animal model. |
| Anesthesia Interaction | Anesthetics can lower the threshold for the hypotensive effects of NK2R agonists[4]. Carefully select and monitor anesthesia during your experiments. |
Data Presentation
Table 1: Effect of Route of Administration on LMN-NKA-Induced Hypotension in Rats
| Route of Administration | LMN-NKA Dose | Change in Diastolic Blood Pressure | Reference |
| Intravenous (IV) | 100 µg/kg | ~30% decrease | [6] |
| Subcutaneous (SC) | 300 µg/kg | ~15% decrease | [6] |
Table 2: Effect of NK1R Antagonist (CP-99,994) on LMN-NKA-Induced Emesis in Dogs
| Treatment Group | LMN-NKA Dose (s.c.) | Incidence of Emesis | Reference |
| LMN-NKA only | 30 µg/kg | 58% | [3] |
| CP-99,994 + LMN-NKA | 30 µg/kg | 8% | [3] |
| LMN-NKA only | 300 µg/kg | 96% | [3] |
| CP-99,994 + LMN-NKA | 300 µg/kg | 54% | [3] |
Experimental Protocols
Protocol 1: Rapid Detection Voiding Assay in Rats
This protocol is adapted from studies investigating LMN-NKA-induced urination and defecation in conscious rats[1][9].
-
Animal Acclimation: Acclimate rats to individual testing cages with a wire mesh floor over a collection plate for a set period before the experiment.
-
Antagonist Pre-treatment (if applicable): Administer the NK1R antagonist (e.g., CP-99,994) or vehicle via the desired route (e.g., subcutaneous) and allow for a pre-treatment period (e.g., 30 minutes).
-
LMN-NKA Administration: Administer LMN-NKA at the desired dose and route (e.g., subcutaneous).
-
Observation Period: Monitor the animals for a defined period (e.g., 30 minutes) and record the latency to and incidence of urination and defecation. Quantify urine volume and fecal pellet output.
-
Data Analysis: Compare the outcomes between different treatment groups.
Mandatory Visualizations
Caption: LMN-NKA signaling pathways leading to therapeutic and adverse effects.
Caption: General experimental workflow for assessing LMN-NKA effects.
Caption: Logical relationship of mitigation strategies for LMN-NKA side effects.
References
- 1. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Lys5,MeLeu9,Nle10]-NKA(4-10) Elicits NK2 Receptor-Mediated Micturition and Defecation, and NK1 Receptor-Mediated Emesis and Hypotension, in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic, Twice-Daily Dosing of an NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10), Produces Consistent Drug-Induced Micturition and Defecation in Chronic Spinal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), a potent and selective Neurokinin 2 (NK2) receptor agonist. A key focus of this resource is to address the phenomenon of tachyphylaxis, a common challenge in G-protein coupled receptor (GPCR) research, and to clarify how [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) offers a solution for consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) and what is its primary mechanism of action?
A1: [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), also known as LMN-NKA, is a synthetic peptide analogue of Neurokinin A. It is a highly selective and potent agonist for the Neurokinin 2 Receptor (NK2R), a G-protein coupled receptor.[1][2] Its primary mechanism of action is to bind to and activate NK2 receptors, which are predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[3] This activation leads to smooth muscle contraction.[4]
Q2: What is tachyphylaxis and why is it a concern in GPCR research?
A2: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[5] In GPCR research, this phenomenon, also known as desensitization, can lead to a diminished cellular response, making it difficult to obtain consistent and reproducible data. This process is often mediated by receptor phosphorylation, β-arrestin recruitment, and receptor internalization, which uncouples the receptor from its signaling pathway.[6][7]
Q3: Does [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) induce tachyphylaxis?
A3: Studies in rats have shown that repeated administration of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) produces consistent bladder contractions, with no tachyphylaxis observed.[8] This characteristic makes it a valuable tool for studies requiring sustained or repeated receptor activation without the confounding effects of rapid desensitization.
Q4: What are the off-target effects of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)?
A4: While highly selective for the NK2R, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) has a lower affinity for the Neurokinin 1 Receptor (NK1R).[9] Activation of NK1R can lead to side effects such as dermal flushing and transient hypotension, particularly at higher doses.[9]
Q5: How can I minimize the NK1R-mediated side effects?
A5: To minimize NK1R-mediated effects, it is recommended to use the lowest effective dose of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) that elicits the desired NK2R-mediated response. Additionally, co-administration of a selective NK1R antagonist, such as CP-99,994, can block these side effects without affecting the NK2R-mediated actions.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Diminished or absent response to [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) after initial successful experiments. | 1. Improper storage of the peptide: Peptides are sensitive to degradation if not stored correctly. 2. Incorrect peptide concentration: Errors in dilution or calculation. 3. Low NK2R expression in the experimental model: The tissue or cell line may not express sufficient levels of the NK2 receptor. | 1. Ensure the peptide is stored desiccated at -20°C.[4] Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. 2. Verify all calculations and ensure accurate dilution of the stock solution. 3. Confirm NK2R expression in your model system using techniques like qPCR, Western blot, or radioligand binding assays. |
| Observed response is not blocked by a selective NK2R antagonist (e.g., GR159897). | 1. Off-target effects: The observed response may be mediated by a different receptor. 2. Insufficient antagonist concentration or pre-incubation time. | 1. Consider the possibility of NK1R activation, especially at higher agonist concentrations. Test for blockade with a selective NK1R antagonist. 2. Ensure the NK2R antagonist is used at an effective concentration and that the pre-incubation time is sufficient to achieve receptor blockade before adding the agonist. |
| High variability in responses between experiments. | 1. Inconsistent experimental conditions: Variations in temperature, pH, or incubation times. 2. Biological variability: Differences between animals or cell passages. | 1. Standardize all experimental parameters. Use a consistent protocol for each replicate. 2. Increase the sample size (n) to account for biological variability. For in vivo studies, ensure animals are of a similar age and weight. |
| Unexpected side effects observed (e.g., flushing, hypotension). | Activation of NK1 receptors. | This is likely due to the agonist's residual affinity for NK1R.[9] Use a lower dose of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) if possible, or co-administer a selective NK1R antagonist.[9] |
Quantitative Data
Table 1: Binding Affinity and Potency of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) at Human NK1 and NK2 Receptors
| Parameter | NK2 Receptor | NK1 Receptor | Selectivity Ratio (NK1/NK2) | Reference |
| Binding Affinity (Ki, nM) | 0.12 | 80.9 | 674 | [10] |
| Functional Potency (EC50, nM) - Calcium Mobilization | 0.23 | 24.2 | 105 | [10] |
| Functional Potency (EC50, nM) - cAMP Stimulation | 0.83 | 61.4 | 74 | [10] |
Table 2: In Vitro and In Vivo Potency of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
| Experimental Model | Parameter | Value | Reference |
| Rat Fundus (in vitro) | EC50 | 117 nM | [4][11] |
| Rat Bladder (in vitro) | EC50 | 10 nM | [4][11] |
| Anesthetized Rats (in vivo, i.v.) - Bladder Pressure | Dose Range | 0.1 - 300 µg/kg | [8] |
| Anesthetized Rats (in vivo, i.v.) - Colorectal Pressure | Dose Range | 0.1 - 100 µg/kg | [8] |
| Conscious Minipigs (in vivo, s.c.) - Bladder & Colorectal Pressure | Dose Range | 30 - 100 µg/kg | [1][12] |
Experimental Protocols
Protocol 1: In Vivo Cystometry in Anesthetized Rats
This protocol is adapted from studies evaluating the effect of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) on bladder pressure.[8][13][14][15][16]
Materials:
-
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
-
Urethane anesthetic
-
Saline (0.9%)
-
Catheter (e.g., PE-50)
-
Pressure transducer and recording system
-
Infusion pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat with urethane (1.2 g/kg, subcutaneous).
-
Surgically expose the bladder through a midline abdominal incision.
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Connect the catheter to a pressure transducer and an infusion pump.
-
Determine the bladder capacity by infusing saline at a constant rate (e.g., 0.04-0.1 ml/min) until leakage occurs.
-
Empty the bladder and then fill it to 70% of its capacity.
-
Administer [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) intravenously (i.v.) at the desired doses (e.g., 0.1-300 µg/kg).
-
Record the bladder pressure for a set period (e.g., 15-30 minutes) after each dose.
-
To test for tachyphylaxis, administer the same dose of the agonist at regular intervals (e.g., every 30-70 minutes) and compare the resulting bladder contractions.[8]
Protocol 2: Measurement of Colorectal Pressure in Anesthetized Rats
This protocol is based on methods used to assess the prokinetic effects of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) on the colon.[13][17]
Materials:
-
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
-
Urethane anesthetic
-
Saline (0.9%)
-
Balloon catheter
-
Pressure transducer and recording system
-
Surgical instruments
Procedure:
-
Anesthetize the rat with urethane (1.2 g/kg, subcutaneous).
-
Insert a balloon catheter into the rectum to a depth of approximately 3 cm.
-
Inflate the balloon with saline incrementally until a stable baseline pressure of 10-15 mmHg is achieved.
-
Administer [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) intravenously (i.v.) at the desired doses (e.g., 0.1-100 µg/kg).
-
Record the colorectal pressure continuously. The area under the curve (AUC) of the pressure recording for the first 5 minutes after each dose can be used for quantification.
-
Administer subsequent doses once the colorectal pressure has returned to baseline.
Visualizations
Signaling Pathways
Caption: NK2 Receptor Signaling Pathway.
Caption: General Mechanism of GPCR Tachyphylaxis.
Experimental Workflows
Caption: In Vivo Cystometry Experimental Workflow.
Caption: Colorectal Pressure Measurement Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 11. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 15. Choice of cystometric technique impacts detrusor contractile dynamics in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid-Onset, Short-Duration Induction of Colorectal Contractions in Anesthetized, Adult, Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Neurokinin-2 receptor (NK2R) agonist, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Frequently Asked Questions (FAQs)
Q1: What is [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) and what are its primary applications?
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10), also known as LMN-NKA, is a potent and selective synthetic analog of Neurokinin A.[1] It functions as an agonist for the Neurokinin-2 receptor (NK2R), a G-protein coupled receptor (GPCR).[2][3] Its primary research applications include studying the role of NK2R in smooth muscle contraction, particularly in the gastrointestinal and urinary tracts, and investigating its prokinetic (motility-enhancing) effects.[1]
Q2: What is the mechanism of action for [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)?
Upon binding to the NK2R, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) activates the receptor, which is coupled to Gq and Gs G-proteins.[3] This activation initiates a downstream signaling cascade. The Gq pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2] The Gs pathway stimulates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels.[3] These signaling events ultimately lead to various cellular responses, including smooth muscle contraction.[2]
Q3: How should I prepare and store [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) stock solutions?
Proper preparation and storage are crucial for maintaining the peptide's activity and ensuring experimental reproducibility.
Protocol for Stock Solution Preparation:
-
Determine the appropriate solvent: Based on the manufacturer's instructions, dissolve the peptide. For example, a stock solution can be prepared in DMSO.
-
Calculate the required volume: To prepare a stock solution of a specific concentration (e.g., 10 mM), use the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) The molecular weight of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is approximately 804.97 g/mol .
-
Reconstitution: Briefly sonicate or vortex the solution to ensure the peptide is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Q4: What are the known biological activities and potencies of this peptide?
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a highly selective and potent NK2R agonist. Its potency can vary depending on the tissue and experimental conditions.
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC50 | - | NK2 Receptor Binding | 6.1 nM | [4][5][6] |
| EC50 | Rat | Fundus (Contraction) | 117 nM | [7] |
| EC50 | Rat | Bladder (Contraction) | 10 nM | [7] |
| pD2 | Human | Detrusor Muscle (Contraction) | 8.1 | [8] |
| Ki (NK1/NK2 Ratio) | Human | Recombinant CHO cells | 674 | [9] |
| EC50 (NK1/NK2 Ratio) | Human | Recombinant CHO cells (Calcium) | 105 | [9] |
| EC50 (NK1/NK2 Ratio) | Human | Recombinant CHO cells (cAMP) | 74 | [9] |
Troubleshooting Experimental Variability
Experimental variability can arise from several factors related to the peptide itself, the experimental setup, and the biological system. This guide addresses common issues and provides potential solutions.
Problem 1: Inconsistent or weaker-than-expected biological response.
| Potential Cause | Recommended Solution |
| Peptide Degradation | Ensure proper storage of the peptide (lyophilized at -20°C, stock solutions at -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Low Peptide Purity | Use high-purity peptide (>95%) for sensitive biological assays. Impurities can interfere with receptor binding and signaling, leading to inaccurate results. |
| Inaccurate Peptide Concentration | Verify the concentration of your stock solution. If possible, perform a concentration determination using methods like UV spectroscopy. |
| Presence of Trifluoroacetic Acid (TFA) | Peptides are often supplied as TFA salts, which can affect cell viability and experimental outcomes. Consider using TFA-free peptides or performing a salt exchange to a more biologically compatible counter-ion like acetate or hydrochloride. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and cell density. |
Problem 2: Poor peptide solubility.
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Consult the manufacturer's datasheet for the recommended solvent. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution with aqueous buffer, may be necessary. |
| Aggregation | Sonication or gentle warming (to 37°C) can help dissolve the peptide. Prepare fresh solutions before each experiment. |
Problem 3: High background or non-specific effects in cell-based assays.
| Potential Cause | Recommended Solution |
| Cell Line Issues | Ensure the cell line expresses a sufficient number of functional NK2 receptors. Passage number can affect receptor expression; use cells within a defined passage range. |
| Assay Buffer Composition | The composition of the assay buffer can influence receptor-ligand interactions. Ensure the buffer is appropriate for your specific assay. |
| Contaminants in Peptide Stock | Filter-sterilize the peptide stock solution to remove any potential microbial contamination. |
Experimental Protocols
Calcium Mobilization Assay Protocol:
This protocol provides a general guideline for measuring intracellular calcium mobilization in response to [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) using a fluorescent calcium indicator.
-
Cell Culture: Plate cells expressing the NK2 receptor in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Peptide Preparation: Prepare a serial dilution of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the peptide dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the peptide concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: NK2R Signaling Pathway.
Caption: Troubleshooting Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Lys5,MeLeu9,Nle10]-NKA(4-10) TFA|CAS 0|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auajournals.org [auajournals.org]
- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
LMN-NKA Oral Disintegrating Tablet (ODT) Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the formulation of LMN-NKA oral disintegrating tablets.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the experimental process of formulating LMN-NKA ODTs.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| ODT-T01 | High Friability (>1%) | - Insufficient binder concentration (e.g., gelatin).- Low compression force during tablet manufacturing (if applicable).- Inappropriate excipient selection (e.g., high concentration of mannitol which can lead to brittle tablets).[1] | - Increase the concentration of the binder (e.g., gelatin) incrementally. Note that higher gelatin concentrations can increase disintegration time.[2][3]- Optimize the compression force to achieve a balance between hardness and friability.[4]- Incorporate excipients known to improve tablet integrity, such as microcrystalline cellulose.[5] |
| ODT-T02 | Prolonged Disintegration Time (>30 seconds) | - High concentration of binder (gelatin).[2]- High tablet hardness due to excessive compression force.[6]- Suboptimal lyophilization cycle leading to a less porous tablet matrix.- Inadequate concentration of superdisintegrants. | - Decrease the gelatin concentration. A balance must be struck between achieving acceptable hardness and rapid disintegration.[2]- Reduce the compression force.[6]- Optimize the freeze-drying process, particularly the freezing step, to create a more porous structure.[7]- Incorporate or increase the concentration of superdisintegrants like crospovidone or croscarmellose sodium.[8] |
| ODT-T03 | Poor Drug Release Profile (<90% in 15 minutes) | - Incomplete tablet disintegration.- Poor solubility of the LMN-NKA peptide in the dissolution medium.- Formation of a non-disintegrating gel layer by certain excipients. | - Address the root cause of prolonged disintegration time (see ODT-T02).- Adjust the pH of the dissolution medium to enhance the solubility of LMN-NKA. The peptide's solubility is pH-dependent.[2]- Evaluate the excipients for potential gel-forming properties that could hinder drug release and consider alternatives. |
| ODT-T04 | Lack of Content Uniformity | - Inadequate mixing of the low-dose LMN-NKA with bulk excipients.- Segregation of powder blend due to differences in particle size and density of API and excipients.[9]- Poor powder flow during manufacturing. | - Ensure a thorough and optimized blending process. Geometric dilution may be necessary for low-dose actives.- Use excipients with particle sizes similar to that of the LMN-NKA powder. Spray-dried excipients can improve blend uniformity.[10]- Incorporate glidants to improve powder flow properties. |
| ODT-T05 | Unpleasant Taste | - The inherent taste of the LMN-NKA peptide.- Taste of certain excipients. | - Incorporate sweeteners (e.g., sucralose, aspartame) and flavors (e.g., mint, orange) into the formulation.[11][12]- Consider taste-masking technologies such as microencapsulation of the LMN-NKA or complexation with ion-exchange resins.[11][13] |
| ODT-T06 | Lyophilization Cycle Failure (e.g., cake collapse) | - The formulation's collapse temperature is exceeded during primary drying.- Inappropriate freezing rate. | - Determine the collapse temperature of the formulation using differential scanning calorimetry (DSC) and ensure the shelf temperature during primary drying remains below this critical point.- Optimize the freezing protocol (e.g., flash freezing vs. controlled-rate freezing) as it affects the ice crystal structure and subsequent drying.[7] |
Frequently Asked Questions (FAQs)
Formulation and Excipients
-
Q1: What are the key excipients in a lyophilized LMN-NKA ODT formulation? A1: A typical formulation includes a matrix-forming agent and binder like gelatin, a bulking agent and crystallinity modifier like mannitol or sorbitol, and the active pharmaceutical ingredient (LMN-NKA).[2] Glycine has also been used in these formulations.
-
Q2: How does gelatin concentration impact the properties of the ODT? A2: Gelatin is crucial for providing structural strength to the tablet. However, increasing the gelatin concentration can lead to longer disintegration times.[2][3] Therefore, its concentration must be carefully optimized.
-
Q3: What is the role of mannitol in the formulation? A3: Mannitol serves as a bulking agent and provides crystallinity, hardness, and an elegant appearance to the lyophilized tablet.[14] It also contributes to a pleasant mouthfeel.[15]
-
Q4: Can other binders be used instead of gelatin? A4: While gelatin is commonly used, other binders such as gum arabic have been investigated and may offer advantages like simplified formulation stages and shorter freeze-drying cycles.[16]
Manufacturing and Quality Control
-
Q5: What is the preferred manufacturing method for LMN-NKA ODTs? A5: Lyophilization (freeze-drying) is a common method for producing LMN-NKA ODTs. This process creates a highly porous tablet matrix that allows for rapid disintegration.[2][17]
-
Q6: What are the target quality attributes for an LMN-NKA ODT? A6: The key quality attributes include a disintegration time of less than 30 seconds, a friability of less than 1%, adequate hardness for handling, and rapid and complete drug release (e.g., >97% in 15 minutes).[18]
-
Q7: How can the stability of LMN-NKA in the ODT be ensured? A7: Stability studies should be conducted under ICH-recommended conditions (e.g., 25°C/60% RH and 40°C/75% RH).[2] Proper packaging, such as blister packs, is also important to protect the tablets from moisture.
Clinical and In-Vivo Considerations
-
Q8: What is the mechanism of action of LMN-NKA? A8: LMN-NKA is a selective neurokinin-2 (NK2) receptor agonist.[16][19] Activation of NK2 receptors leads to the contraction of smooth muscle in the bladder and gastrointestinal tract, which can induce urination and defecation.[20]
-
Q9: Why is an ODT a suitable dosage form for LMN-NKA? A9: As a peptide, LMN-NKA is susceptible to degradation in the gastrointestinal tract. An ODT allows for oral transmucosal absorption, bypassing first-pass metabolism and protecting the peptide from the harsh environment of the stomach.[2]
Data Presentation
Table 1: Effect of Gelatin Concentration on ODT Properties
| Gelatin Concentration (% w/v) | Tablet Hardness (N) | Friability (%) | Disintegration Time (s) |
| 1 | Lower | Higher | Shorter |
| 2 | Higher | Lower | Longer |
Note: This table presents a qualitative summary based on general formulation principles. Actual values will vary depending on the complete formulation and process parameters.
Table 2: LMN-NKA ODT In-Vitro Performance Characteristics
| Parameter | Target Value/Range |
| Disintegration Time | < 30 seconds[18] |
| Drug Release | > 97% in 15 minutes[2] |
| Friability | < 1% |
Experimental Protocols
1. Preparation of LMN-NKA ODTs by Lyophilization
-
Objective: To prepare LMN-NKA oral disintegrating tablets using a freeze-drying method.
-
Materials: LMN-NKA, Gelatin, Mannitol (or Sorbitol), Glycine, Purified Water.
-
Methodology:
-
Prepare separate aqueous solutions of gelatin, glycine, and sorbitol at specified concentrations. For example, a 15% w/v gelatin solution can be prepared by dissolving gelatin in water at 40°C with constant stirring.[2]
-
Combine the excipient solutions in the desired ratios and mix thoroughly.
-
Prepare a stock solution of LMN-NKA in purified water.
-
Add the LMN-NKA stock solution to the excipient mixture to achieve the target drug concentration per tablet.
-
Dispense the final solution into pre-formed blister pockets.
-
Freeze the filled blisters at a controlled rate.
-
Lyophilize the frozen tablets under optimized conditions of temperature and pressure to ensure complete sublimation of water.
-
2. In-Vitro Disintegration Time Test
-
Objective: To determine the time it takes for an ODT to disintegrate in a simulated oral environment.
-
Apparatus: USP Disintegration Apparatus.
-
Medium: Purified water or simulated saliva at 37 ± 2 °C.
-
Methodology:
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus using the specified medium.
-
Record the time taken for each tablet to completely disintegrate. The disintegration is considered complete when no solid residue remains on the screen of the apparatus.
-
3. Tablet Friability Test
-
Objective: To assess the physical strength of the ODTs and their resistance to abrasion.
-
Apparatus: Friabilator.
-
Methodology:
-
Take a sample of tablets and accurately weigh them.
-
Place the tablets in the friabilator drum.
-
Rotate the drum for a specified number of revolutions (typically 100).
-
Remove the tablets, de-dust them, and re-weigh.
-
Calculate the percentage weight loss. A value of less than 1% is generally considered acceptable.
-
Visualizations
Caption: Experimental Workflow for LMN-NKA ODT Formulation and Testing.
Caption: Troubleshooting Logic for Prolonged ODT Disintegration Time.
Caption: Simplified Signaling Pathway of LMN-NKA.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and in vivo efficacy of a heptapeptide ODT formulation for the treatment of neurogenic bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. machine.goldsupplier.com [machine.goldsupplier.com]
- 5. Improving Tablet Friability Without Affecting Disintegration – Pharma.Tips [pharma.tips]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Investigation of Formulation and Process of Lyophilised Orally Disintegrating Tablet (ODT) Using Novel Amino Acid Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. TASTE-MASKING - Pharmaceutical Taste-Masking Technologies [drug-dev.com]
- 12. ijnrd.org [ijnrd.org]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. The Influence of Formulation and Manufacturing Process Parameters on the Characteristics of Lyophilized Orally Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. publications.aston.ac.uk [publications.aston.ac.uk]
- 17. Improving patient adherence with ODT formulations [setylose.com]
- 18. rjptonline.org [rjptonline.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. jpt.com [jpt.com]
Technical Support Center: [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting dose-response curve analysis of the selective Neurokinin 2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Frequently Asked Questions (FAQs)
Q1: What is [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) and what is its primary mechanism of action?
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a synthetic peptide analog of Neurokinin A. It is a potent and highly selective agonist for the Neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to and activate the NK2 receptor, leading to the initiation of downstream signaling cascades. This activation can result in various physiological responses, including smooth muscle contraction.[3][4]
Q2: What are the expected EC50 and Ki values for this peptide?
The half-maximal effective concentration (EC50) and binding affinity (Ki) can vary depending on the experimental system (e.g., cell line, tissue preparation) and the specific assay conditions. However, published data for human recombinant receptors expressed in CHO cells provide a good reference point.
Q3: Which signaling pathways are activated by [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)?
As an NK2 receptor agonist, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) primarily activates signaling pathways coupled to Gq and Gs proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Q4: Which cell lines are suitable for in vitro analysis of this peptide?
Chinese Hamster Ovary (CHO) cells, specifically CHO-K1, stably transfected with the human NK2 receptor (hNK2R) are a commonly used and appropriate model system.[1] These cells provide a robust and reproducible platform for assessing the potency and efficacy of NK2 receptor agonists.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) for human NK1 and NK2 receptors.
Table 1: Binding Affinity (Ki) of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) [1]
| Receptor | Ki (nM) |
| Human NK1 | 1080 |
| Human NK2 | 1.6 |
Table 2: Functional Potency (EC50) of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) [1]
| Assay | Receptor | EC50 (nM) |
| Intracellular Calcium Mobilization | Human NK1 | 168 |
| Intracellular Calcium Mobilization | Human NK2 | 1.6 |
| cAMP Stimulation | Human NK1 | 1480 |
| cAMP Stimulation | Human NK2 | 20 |
Signaling Pathway Diagram
Caption: NK2 Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Dose-Response Experimental Workflow.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed for measuring the increase in intracellular calcium in CHO-K1 cells stably expressing the human NK2 receptor (hNK2R) upon stimulation with [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Materials:
-
CHO-K1 cells stably expressing hNK2R
-
Culture medium (e.g., Ham's F-12 with 10% FBS)
-
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture CHO-hNK2R cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well black, clear-bottom plates at an appropriate density (e.g., 50,000 cells/well for 96-well plates) and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer containing probenecid. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Peptide Preparation: Prepare a stock solution of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.
-
Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a stable baseline, use the automated injector to add the different concentrations of the peptide to the wells.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the peptide concentration to generate a dose-response curve. Calculate the EC50 value using a non-linear regression model (e.g., four-parameter logistic fit).[5]
cAMP Accumulation Assay
This protocol measures the increase in intracellular cyclic AMP (cAMP) in CHO-hNK2R cells following stimulation with [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Materials:
-
CHO-K1 cells stably expressing hNK2R
-
Culture medium
-
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX)
-
Lysis buffer (if required by the kit)
-
White, opaque 96- or 384-well microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating: Follow the same procedure as for the calcium mobilization assay, using white, opaque plates suitable for luminescence or fluorescence resonance energy transfer (FRET) measurements.
-
Peptide Preparation: Prepare serial dilutions of the peptide in stimulation buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the peptide dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis (if applicable): If using a kit that requires cell lysis, add the lysis buffer to each well and incubate as per the manufacturer's instructions.
-
cAMP Detection: Add the detection reagents from the cAMP assay kit to each well.
-
Measurement: Incubate the plate for the time specified in the kit protocol and then measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve and calculate the EC50 value.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Response | 1. Inactive peptide. 2. Low receptor expression in cells. 3. Incorrect assay setup. | 1. Verify peptide activity with a positive control. Ensure proper storage (-20°C or -80°C). 2. Confirm receptor expression using a positive control agonist (e.g., Neurokinin A) or through techniques like Western blot or flow cytometry. 3. Double-check all reagent concentrations, incubation times, and instrument settings. |
| High Basal Signal | 1. Cell stress or over-confluency. 2. Autofluorescence of the peptide or compounds. | 1. Ensure cells are healthy and plated at the optimal density. 2. Run a control with the peptide in the absence of cells to check for autofluorescence. |
| Poor Curve Fit / High Variability | 1. Inaccurate pipetting. 2. Cell plating inconsistency. 3. Peptide solubility issues. | 1. Use calibrated pipettes and proper technique. 2. Ensure even cell distribution when plating. 3. Check the solubility of the peptide in the assay buffer. Consider using a different solvent for the stock solution if necessary. |
| Receptor Desensitization | Prolonged exposure to the agonist. | Minimize the incubation time with the peptide to capture the initial response, especially for the calcium mobilization assay. |
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Selecting the appropriate animal model for LMN-NKA studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the role of the Na⁺/K⁺-ATPase pump in lower motor neurons (LMNs).
Frequently Asked Questions (FAQs)
Q1: What is LMN-NKA, and why is it a target for study in neurological diseases?
A: LMN-NKA refers to the Na⁺/K⁺-ATPase (NKA) enzyme, also known as the sodium-potassium pump, located in the cell membrane of Lower Motor Neurons (LMNs) . This enzyme is crucial for neuronal health and function. It actively transports three sodium ions (Na⁺) out of the cell and two potassium ions (K⁺) into the cell, a process that requires energy in the form of ATP.[1][2]
This pump is vital for:
-
Maintaining Resting Membrane Potential: It establishes the electrochemical gradients for Na⁺ and K⁺, which are the foundation for neuronal excitability and the ability to fire action potentials.[1][3][4]
-
Regulating Cell Volume: The pump controls the movement of ions, which in turn influences osmotic balance and prevents neuronal swelling.[5][6]
-
Driving Secondary Active Transport: The Na⁺ gradient created by the pump is used to power the transport of other essential molecules, such as neurotransmitters.[7]
-
Signal Transduction: Beyond its transport function, the NKA acts as a signal transducer, regulating pathways like MAPK and intracellular calcium levels.[1]
In the context of LMNs, dysfunction of the NKA pump is implicated in the pathology of motor neuron diseases (MNDs) such as Amyotrophic Lateral Sclerosis (ALS).[8] Impaired pump activity can lead to neuronal hyperexcitability, disrupted ion homeostasis, and ultimately, motor neuron degeneration.[5] Therefore, LMN-NKA is a significant target for understanding disease mechanisms and developing novel therapeutics.
Q2: What are the key isoforms of the Na⁺/K⁺-ATPase in the central nervous system (CNS)?
A: In mammals, the catalytic α-subunit of the NKA has four different isoforms, with distinct expression patterns and properties. The primary isoforms expressed in the CNS are:
-
α1 (ATP1A1): Ubiquitously expressed in most cells, including neurons and glia, and is considered the "housekeeping" isoform responsible for basic cellular ion homeostasis.[9]
-
α2 (ATP1A2): Predominantly expressed in glial cells (especially astrocytes), where it is vital for clearing potassium from the extracellular space during intense neuronal activity.[7][8] It is also found in the heart, skeletal, and smooth muscle tissues.[7][8]
-
α3 (ATP1A3): Almost exclusively expressed in neurons.[7][9] It has a lower affinity for intracellular Na⁺ compared to the α1 isoform and is thought to be critical for rapidly restoring ion balance after high-frequency firing.[9]
Mutations in the genes encoding these isoforms (ATP1A1, ATP1A2, ATP1A3) are linked to severe neurological disorders, making them key targets for investigation.[8][9]
Q3: Which animal models are commonly used for LMN-NKA studies, and how do I select the appropriate one?
A: Selecting the right animal model depends on the specific research question, such as investigating a specific NKA isoform, modeling a human disease, or screening therapeutic compounds. Common models include genetically modified mice and rats, as well as zebrafish for high-throughput screening.[10][11]
Model Selection Workflow
Caption: Workflow for selecting an appropriate animal model.
Comparison of Common Animal Models for LMN-Related Studies
| Model Type | Gene/Mutation | Key Phenotype Features | Advantages | Disadvantages |
| NKA Isoform Models | ||||
| Atp1a2 Heterozygous KO Mouse | Loss of one Atp1a2 allele | Decreased motor activity, altered spatial learning, enhanced fear/anxiety.[8][12] | Allows specific study of the α2 isoform's role in glia and neuronal support. | Homozygous knockout is lethal after birth, limiting study to heterozygous effects.[8][12] |
| Atp1a3 Heterozygous KO Mouse | Loss of one Atp1a3 allele | Spatial learning deficits, increased locomotor activity.[13] | Isolates the function of the neuron-specific α3 isoform. | Does not fully recapitulate a specific human MND. |
| MND/ALS Models | ||||
| SOD1-G93A Transgenic Mouse/Rat | Human SOD1 gene with G93A mutation | Progressive motor neuron loss, muscle atrophy, paralysis, shortened lifespan.[14][15] | Well-characterized and widely used model that mimics key features of familial ALS. | Represents only a small fraction of human ALS cases; therapies successful in this model have often failed in human trials. |
| FUS Transgenic Mouse | Overexpression of human FUS gene (with or without mutations) | Motor neuron degeneration, FUS-positive inclusions in neurons, motor dysfunction.[15] | Models a different genetic cause of ALS, allowing for broader therapeutic testing. | Phenotype can vary depending on the specific mutation and expression level. |
| C9ORF72 Zebrafish | Human C9ORF72 gene with repeat expansion | Defects in motor neuron development and function, potential for toxic protein buildup.[10] | Rapid development, optical transparency, and suitability for high-throughput drug screening.[10][11] | Differences in physiology between fish and mammals may limit direct translation of findings. |
Troubleshooting Guides
Q1: My SOD1-G93A mice show significant variability in disease onset and progression. How can I mitigate this?
A: Variability is a known issue in many MND models. Here are several factors to control:
-
Genetic Background: Ensure all mice are on the same inbred genetic background (e.g., C57BL/6J). Genetic drift can occur, so periodically re-derive your colony from a trusted source.
-
Copy Number: The number of copies of the SOD1 transgene can significantly impact disease course. Use qPCR to quantify the transgene copy number and exclude animals outside a defined range.
-
Environmental Factors: Standardize housing conditions, including cage density, diet, light/dark cycles, and ambient temperature. Stress can accelerate disease progression.
-
Gender: Male and female mice often exhibit different progression rates. Analyze data for each sex separately.
-
Scoring and Endpoints: Use a standardized, blinded scoring system for motor deficits (e.g., rotarod performance, grip strength, clinical score). Define humane endpoints clearly and apply them consistently.
Q2: I am not observing the expected behavioral deficits in my Atp1a2 or Atp1a3 heterozygous knockout mice. What could be wrong?
A: The phenotypes in heterozygous NKA models can be subtle compared to aggressive ALS models.
-
Confirm Genotype: Always re-verify the genotype of your experimental animals using PCR.
-
Age of Testing: Behavioral deficits may only manifest at specific ages. Conduct a longitudinal study to test animals at multiple time points.
-
Sensitivity of Assays: Standard tests may not be sensitive enough. Consider more challenging behavioral paradigms. For example, instead of a standard Morris water maze, use a reversal trial to test cognitive flexibility.[13] For motor activity, analyze patterns over a full 24-hour cycle rather than short open-field tests.[13]
-
Baseline Performance: Compare heterozygous animals to their wild-type littermates, as this is the most rigorous control. Performance can vary between different shipments of animals.
Q3: My therapeutic compound extends lifespan in an ALS mouse model but does not improve motor function scores. How should I interpret this?
A: This is a common and complex scenario.
-
Mechanism of Action: Your compound may be acting on non-motor pathways that affect survival, such as improving metabolic state, reducing systemic inflammation, or preventing respiratory failure, without directly protecting lower motor neurons.
-
Target Engagement: Confirm that your drug is reaching the target tissue (spinal cord, brain) at sufficient concentrations.
-
Histological Analysis: The ultimate proof of neuroprotection is histological. Quantify the number of surviving motor neurons in the spinal cord. A drug that extends lifespan without saving motor neurons is likely not modifying the core disease process.
-
Dose-Response: The dose required for functional improvement may be different from the dose that impacts survival. Conduct a thorough dose-response study.
Key Signaling Pathways & Experimental Protocols
Na⁺/K⁺-ATPase Signaling and Regulation
The function of the NKA is not static; it is dynamically regulated by a variety of signaling pathways. This regulation often occurs through phosphorylation and dephosphorylation of the catalytic α-subunit.[3][4] Additionally, the NKA can itself initiate signaling cascades.
NKA Regulatory Pathway
Caption: Regulation of NKA activity by phosphorylation.
Experimental Protocol: Rotarod Test for Motor Coordination
This protocol assesses motor coordination and balance in rodent models of MND.
Objective: To quantify deficits in motor coordination and endurance.
Materials:
-
Accelerating Rotarod apparatus (e.g., Ugo Basile, Columbus Instruments)
-
Experimental animals (e.g., SOD1-G93A mice and wild-type littermates)
-
Timer
-
70% Ethanol for cleaning
Procedure:
-
Acclimation (Day 1-2):
-
Transport mice to the testing room at least 1 hour before the experiment to acclimate.
-
Handle each mouse for 1-2 minutes.
-
Place each mouse on the stationary rod for 60 seconds.
-
Train the mice at a low, constant speed (e.g., 4 RPM) for 5 minutes. If a mouse falls, place it back on the rod.
-
-
Testing (Day 3 onwards):
-
Set the apparatus to an accelerating protocol (e.g., from 4 to 40 RPM over 5 minutes).
-
Place the mouse on the rotating rod, facing away from the direction of rotation.
-
Start the timer and the acceleration simultaneously.
-
Record the latency to fall (in seconds). The trial ends if the mouse falls off the rod or grips the rod and makes two full passive rotations without attempting to walk.
-
Perform 3-5 trials per mouse per testing day, with a rest interval of at least 15 minutes between trials.
-
Clean the rod with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
For each mouse, average the latency to fall across the trials for each day.
-
Compare the average latency between genotypes (e.g., SOD1-G93A vs. wild-type) at each time point using an appropriate statistical test (e.g., two-way ANOVA with repeated measures).
-
Plot the mean latency to fall (+/- SEM) over time to visualize disease progression.
-
Experimental Protocol: Na⁺/K⁺-ATPase Activity Assay
This protocol measures the enzymatic activity of NKA in tissue homogenates (e.g., from spinal cord or cortex).
Objective: To quantify NKA-specific ATP hydrolysis.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The difference in Pi released in the presence and absence of ouabain (a specific NKA inhibitor) represents the NKA-dependent ATPase activity.
Materials:
-
Tissue sample (e.g., mouse spinal cord)
-
Homogenization buffer (e.g., sucrose, EDTA, Tris-HCl)
-
Assay buffer (e.g., NaCl, KCl, MgCl₂, ATP, Tris-HCl)
-
Ouabain solution (1 mM)
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Homogenization:
-
Dissect the tissue of interest on ice and weigh it.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove debris. The supernatant contains the membrane fraction with the NKA enzyme.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
Prepare two sets of reactions for each sample: one for total ATPase activity and one for ouabain-insensitive activity.
-
In a 96-well plate, add an aliquot of the tissue homogenate to the assay buffer.
-
For the ouabain-insensitive wells, add ouabain to a final concentration of 1 mM. For the total activity wells, add an equivalent volume of vehicle (water).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Read the absorbance at ~620-650 nm using a spectrophotometer.
-
Prepare a standard curve using the phosphate standard solution to calculate the concentration of Pi in each well.
-
-
Data Analysis:
-
Calculate the amount of Pi produced (in nmol) for each sample.
-
Total ATPase activity: Pi produced in wells without ouabain.
-
Ouabain-insensitive ATPase activity: Pi produced in wells with ouabain.
-
Na⁺/K⁺-ATPase activity = (Total activity) - (Ouabain-insensitive activity).
-
Normalize the activity to the amount of protein in the sample and the reaction time (e.g., nmol Pi/mg protein/min).
-
Compare the NKA activity between different experimental groups.
-
References
- 1. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. Regulation of Neuronal Na+/K+-ATPase by Specific Protein Kinases and Protein Phosphatases | Journal of Neuroscience [jneurosci.org]
- 4. Regulation of Neuronal Na+/K+-ATPase by Specific Protein Kinases and Protein Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain Na+, K+-ATPase Activity In Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Na+/K+-pump and neurotransmitter membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights into the Pathology of the α2-Na+/K+-ATPase in Neurological Disorders; Lessons from Animal Models [frontiersin.org]
- 8. Insights into the Pathology of the α2-Na+/K+-ATPase in Neurological Disorders; Lessons from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Pathology of the α3 Na+/K+-ATPase Ion Pump in Neurological Disorders; Lessons from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animals Help us understand Motor Neurone Disease :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. mndaustralia.org.au [mndaustralia.org.au]
- 12. researchgate.net [researchgate.net]
- 13. jneurosci.org [jneurosci.org]
- 14. Frontiers | The usage and advantages of several common amyotrophic lateral sclerosis animal models [frontiersin.org]
- 15. Model Systems of Motor Neuron Diseases As a Platform for Studying Pathogenic Mechanisms and Searching for Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Intranasal Bioavailability of LMN-NKA
Welcome to the technical support center for the intranasal delivery of LMN-NKA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the bioavailability of this potent neurokinin 2 receptor (NK2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is LMN-NKA and why is intranasal delivery a promising route of administration?
A1: LMN-NKA is a selective and potent synthetic analog of Neurokinin A (NKA), acting as an agonist at the NK2 receptor with some affinity for the NK1 receptor.[1][2] Intranasal administration is a non-invasive delivery route that offers the potential for rapid absorption and direct transport to the central nervous system (CNS), bypassing the blood-brain barrier.[3][4] This is particularly advantageous for peptides like LMN-NKA, which are susceptible to degradation in the gastrointestinal tract and have poor oral bioavailability.
Q2: What are the main challenges associated with the intranasal delivery of LMN-NKA?
A2: The primary challenges include:
-
Low Permeability: The nasal mucosa has a limited permeability to peptides.[5][6]
-
Mucociliary Clearance: The natural clearance mechanism of the nasal cavity rapidly removes the formulation, reducing the time available for absorption.[6][7]
-
Enzymatic Degradation: Peptidases present in the nasal cavity can degrade LMN-NKA before it is absorbed.[5][6][7]
-
Formulation Stability: Peptides can be unstable in aqueous solutions, leading to degradation and loss of activity.[3][8]
Q3: What are permeation enhancers and how do they improve the bioavailability of intranasal LMN-NKA?
A3: Permeation enhancers are excipients that transiently increase the permeability of the nasal mucosa, facilitating the absorption of drugs like LMN-NKA.[1][9] They can work through various mechanisms, such as opening tight junctions between epithelial cells or increasing membrane fluidity. Common classes of permeation enhancers include alkylsaccharides (e.g., dodecyl maltoside - DDM), cyclodextrins, and surfactants.[1]
Q4: Can the formulation's pH and viscosity affect the bioavailability of intranasal LMN-NKA?
A4: Yes, both pH and viscosity are critical formulation parameters. The pH of the formulation should be optimized to a range of 4.5-6.5 to avoid nasal irritation and enhance drug permeation.[7] Increasing the viscosity with mucoadhesive polymers can prolong the residence time of the formulation in the nasal cavity, thereby increasing the opportunity for absorption. However, excessively high viscosity can hinder drug diffusion.[7][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during intranasal LMN-NKA experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results (in vivo) | 1. Inconsistent administration technique.[2][12]2. Variability in the volume of the rodent nasal cavity.[2][4][13]3. Stress-induced physiological changes in conscious animals. | 1. Standardize the administration protocol, including the volume, rate, and location of deposition. Use of a micro-spraying device can improve consistency.[2]2. Normalize data to body weight and ensure consistent animal strain, age, and sex.[4]3. Acclimatize animals to the handling and administration procedure to minimize stress. |
| Low or no detectable LMN-NKA in brain tissue | 1. Inefficient permeation across the nasal mucosa.[5][6]2. Rapid mucociliary clearance.[6][7]3. Degradation of LMN-NKA in the formulation or nasal cavity.[5][6][7]4. Inadequate analytical sensitivity. | 1. Incorporate a suitable permeation enhancer (e.g., DDM) into the formulation. See Table 1 for examples.2. Add a mucoadhesive polymer (e.g., chitosan) to increase viscosity and residence time.[7]3. Ensure formulation stability by optimizing pH and considering the use of peptidase inhibitors. Store formulations appropriately.[6][8]4. Optimize the LC-MS/MS method for higher sensitivity. |
| Unexpected physiological responses (e.g., dermal flushing in animal models) | LMN-NKA has some affinity for the NK1 receptor, which can mediate side effects like flushing. | 1. Consider co-administration with a selective NK1R antagonist to isolate the NK2R-mediated effects.2. Titrate the dose of LMN-NKA to find a therapeutic window that minimizes side effects. |
| Poor formulation stability (e.g., precipitation, loss of potency) | 1. Suboptimal pH of the formulation.2. Oxidation or hydrolysis of the peptide.[8]3. Adsorption to container surfaces. | 1. Determine the optimal pH for LMN-NKA stability through stability studies.2. Use appropriate buffers and consider adding antioxidants. Store the formulation protected from light and at the recommended temperature.[8]3. Use low-adsorption vials and pipette tips. |
Data Presentation: Impact of Permeation Enhancers on Intranasal Peptide Bioavailability
The following table summarizes data from various studies on the effect of different permeation enhancers on the bioavailability of intranasally administered peptides. While specific data for LMN-NKA is limited in the public domain, these examples with other peptides provide a strong rationale for their use.
| Peptide | Permeation Enhancer | Concentration of Enhancer | Animal Model | Absolute Bioavailability (%) | Fold Increase vs. No Enhancer | Reference |
| Nalmefene | Dodecyl Maltoside (DDM) | 0.25% | Animal Model | 71.0 | 1.5 | [1] |
| Nalmefene | Dodecyl Maltoside (DDM) | 0.5% | Animal Model | 76.5 | 1.6 | [1] |
| Calcitonin | Chitosan | 1% (free amine) | Rats | - | Higher than 5% dimethylated β-cyclodextrin | [9] |
| Insulin | Sodium Taurodihydrofusidate (STDHF) | 1% | Rats and Rabbits | - | Significant increase | [9] |
Note: The table is a synthesis of data from multiple sources to provide a comparative overview. The exact experimental conditions may vary between studies.
Experimental Protocols
In Vivo Intranasal Administration of LMN-NKA in Rats
Objective: To administer a formulated LMN-NKA solution intranasally to rats for subsequent pharmacokinetic or pharmacodynamic analysis.
Materials:
-
LMN-NKA peptide
-
Formulation vehicle (e.g., saline, with or without permeation enhancers and mucoadhesives)
-
Anesthetic (e.g., isoflurane or tribromoethanol)
-
Micropipette or micro-spraying device
-
Animal handling and restraint equipment
Procedure:
-
Formulation Preparation:
-
Dissolve LMN-NKA in the chosen vehicle to the desired concentration.
-
If using permeation enhancers or mucoadhesives, ensure they are fully dissolved and the final formulation is homogenous.
-
Adjust the pH of the formulation to between 4.5 and 6.5.
-
-
Animal Preparation:
-
Anesthetize the rat according to an approved protocol.
-
Place the animal in a supine position, with its head tilted back slightly to prevent the solution from draining into the pharynx.
-
-
Administration:
-
Using a micropipette or a specialized intranasal administration device, carefully instill a small volume (typically 5-10 µL per nostril for a rat) of the LMN-NKA formulation into one nostril.
-
Allow the animal to inhale the droplet before administering the next.
-
Alternate between nostrils to achieve the total desired dose.
-
-
Post-Administration:
-
Keep the animal in the supine position for a few minutes to allow for absorption.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Proceed with blood or tissue collection for analysis at predetermined time points.
-
In Vitro Nasal Permeability Assay using a Cell Line Model (e.g., RPMI 2650)
Objective: To assess the permeability of LMN-NKA across a nasal epithelial cell monolayer and to evaluate the effect of permeation enhancers.
Materials:
-
RPMI 2650 human nasal epithelial cell line
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well format)
-
LMN-NKA formulation (with and without permeation enhancers)
-
Analytical method for LMN-NKA quantification (e.g., LC-MS/MS)
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Cell Culture:
-
Culture RPMI 2650 cells on Transwell® inserts until a confluent monolayer is formed.
-
Monitor the integrity of the cell monolayer by measuring the TEER.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the LMN-NKA formulation to the apical (donor) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points, collect samples from the basolateral chamber.
-
Replenish the basolateral chamber with fresh transport buffer.
-
Quantify the concentration of LMN-NKA in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of LMN-NKA transport across the cell monolayer.
-
Mandatory Visualizations
Caption: LMN-NKA Signaling Pathways via NK1 and NK2 Receptors.
Caption: Experimental Workflow for Intranasal LMN-NKA Bioavailability Studies.
Caption: Troubleshooting Logic for Low Intranasal LMN-NKA Bioavailability.
References
- 1. Optimizing Absorption for Intranasal Delivery of Drugs Targeting the Central Nervous System Using Alkylsaccharide Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FDA perspective on peptide formulation and stability issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal drug delivery: opportunities and toxicologic challenges during drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Systemic and brain delivery of antidiabetic peptides through nasal administration using cell-penetrating peptides [frontiersin.org]
- 7. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 9. rasayely-journals.com [rasayely-journals.com]
- 10. Influence of formulation viscosity on drug absorption following nasal application in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ondrugdelivery.com [ondrugdelivery.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparing [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) vs Neurokinin A
An Objective Comparison for Researchers
Introduction
Neurokinin A (NKA) is a naturally occurring tachykinin neuropeptide involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[1][2] It exerts its effects by binding to and activating three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors, with a preferential affinity for the NK2 receptor.[1] However, its lack of high selectivity can complicate the study of specific receptor functions.
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a synthetic, truncated analog of NKA. It has been specifically engineered to enhance its potency and selectivity for the NK2 receptor.[3][4] This guide provides a detailed comparison of the native NKA peptide and its synthetic analog, focusing on structural differences, receptor binding and functional activity, signaling pathways, and the experimental protocols used for their characterization.
Structural Differences
The modifications in [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) relative to the parent NKA(4-10) fragment are designed to increase affinity and stability.
-
Neurokinin A (NKA): A decapeptide with the amino acid sequence: His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂
-
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10): A heptapeptide fragment of NKA with three key substitutions:
-
It is based on the C-terminal fragment of NKA, starting from Aspartic Acid (Asp) at position 4.
-
Ser5 → Lys5: The Serine at position 5 is replaced with a positively charged Lysine, which has been shown to substantially increase affinity for the NK2 receptor.[5]
-
Leu9 → MeLeu9: The Leucine at position 9 is N-methylated. This modification can increase potency.[6]
-
Met10 → Nle10: The Methionine at position 10 is replaced with Norleucine to prevent oxidation and increase peptide stability.
-
Quantitative Comparison: Receptor Affinity and Functional Potency
The primary pharmacological distinction between NKA and its synthetic analog is the analog's profound selectivity for the NK2 receptor over the NK1 receptor. The endogenous peptide, NKA, exhibits only marginal selectivity.[7][8]
Data from studies using human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells clearly demonstrate this difference.[7]
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Ca²⁺ Mobilization (EC₅₀, nM) | Selectivity Ratio (NK1/NK2) |
| Neurokinin A | NK1 | 240 | 1.8 | Kᵢ Ratio: 20 |
| NK2 | 12 | 1.8 | EC₅₀ Ratio: 1 | |
| [Lys5,MeLeu9,Nle10]NKA(4-10) | NK1 | 10,100 | 190 | Kᵢ Ratio: 674 |
| NK2 | 15 | 1.8 | EC₅₀ Ratio: 105 |
Table 1: Comparative receptor binding affinity and functional potency of Neurokinin A and [Lys5,MeLeu9,Nle10]NKA(4-10) at human NK1 and NK2 receptors. Data sourced from Rupniak et al. (2018).[7][8]
As shown in the table, while both compounds are potent agonists at the NK2 receptor with identical EC₅₀ values for calcium mobilization, their affinities for the NK1 receptor differ dramatically. [Lys5,MeLeu9,Nle10]NKA(4-10) has a 674-fold higher binding selectivity and a 105-fold higher functional selectivity for the NK2 receptor compared to the NK1 receptor.[7][8] In contrast, NKA shows poor selectivity in both binding (20-fold) and functional assays (none).[7][8]
Signaling Pathways
Tachykinin receptors, including NK2, are members of the GPCR family.[9] The NK2 receptor primarily couples to Gαq/11 and Gαs proteins to initiate downstream signaling cascades.[10][11]
-
Gαq/11 Pathway (Primary): Activation of the NK2 receptor leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in smooth muscle contraction.[10]
-
Gαs Pathway: The NK2 receptor can also couple to Gαs, activating adenylyl cyclase to produce cyclic AMP (cAMP).[7][11] This pathway is also observed in functional assays with both NKA and its analog.[7]
Experimental Protocols
The characterization of these compounds relies on standardized in vitro assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to displace a specific radiolabeled ligand from its receptor.[12][13]
Objective: To determine the Kᵢ values of NKA and [Lys5,MeLeu9,Nle10]NKA(4-10) at human NK1 and NK2 receptors.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing human recombinant NK1 or NK2 receptors.[7][14]
-
Radioligands: [³H]-Septide (for NK1) and [¹²⁵I]-NKA (for NK2).[7][8]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: High concentration of a known unlabeled ligand (e.g., 1 µM Substance P for NK1, 1 µM NKA for NK2).
-
Apparatus: 96-well plates, cell harvester, scintillation counter or gamma counter.
Methodology:
-
Membrane Preparation: Homogenize receptor-expressing CHO cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 5-10 µ g/well .
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of radioligand (typically at its Kₔ value), and varying concentrations of the unlabeled test compound (NKA or the analog).
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. This separates the receptor-bound radioligand from the free radioligand.[12]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a beta counter (for ³H) or gamma counter (for ¹²⁵I).
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC₅₀) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.[7]
Objective: To determine the EC₅₀ values of NKA and [Lys5,MeLeu9,Nle10]NKA(4-10).
Materials:
-
Cells: CHO cells stably expressing human NK1 or NK2 receptors, plated in 96-well or 384-well black-walled, clear-bottom plates.
-
Calcium Indicator Dye: Fluo-4 AM or similar fluorescent Ca²⁺ indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Apparatus: A fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the cells into microplates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for 60 minutes at 37°C in the dark. The dye will enter the cells and be cleaved into its active, calcium-sensitive form.
-
Baseline Reading: Place the plate into the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument automatically adds varying concentrations of the agonist (NKA or the analog) to the wells.
-
Signal Detection: Immediately following compound addition, continuously measure the fluorescence intensity for 2-3 minutes. Binding of the agonist to the Gq-coupled NK2 receptor will trigger Ca²⁺ release, causing a sharp increase in fluorescence.
-
Data Analysis: For each concentration, determine the peak fluorescence response over baseline. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Conclusion
The comparison between Neurokinin A and [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) highlights a classic example of rational drug design to enhance receptor selectivity. While both are potent agonists of the NK2 receptor, NKA's activity at the NK1 receptor limits its utility as a specific research tool. The targeted amino acid substitutions in [Lys5,MeLeu9,Nle10]NKA(4-10) successfully mitigate this cross-reactivity, resulting in a highly selective NK2 agonist.[6][7][8] This enhanced selectivity makes [Lys5,MeLeu9,Nle10]NKA(4-10) an invaluable pharmacological tool for researchers to investigate the specific physiological and pathological roles of the NK2 receptor system with minimal confounding off-target effects.
References
- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Binding and functional potency of neurokinin A analogues in the rat fundus: A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. innoprot.com [innoprot.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective NK2 Receptor Agonists: [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in Focus
For researchers, scientists, and drug development professionals, the quest for potent and highly selective receptor agonists is paramount. In the field of tachykinin research, the neurokinin-2 (NK2) receptor has emerged as a significant therapeutic target for a range of conditions, including those affecting the gastrointestinal and urinary tracts. This guide provides an objective comparison of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), a prominent selective NK2 receptor agonist, with other key agonists, supported by experimental data and detailed protocols.
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10), a synthetic analog of the endogenous ligand Neurokinin A (NKA), has been engineered for enhanced selectivity and potency at the NK2 receptor.[1][2][3] Modifications to the NKA(4-10) fragment, including the substitution of Serine at position 5 with Lysine, Leucine at position 9 with N-methyl-Leucine, and Methionine at position 10 with Norleucine, have been shown to significantly improve its pharmacological profile.[4][5] This guide will delve into the quantitative comparisons of this compound against other selective NK2 receptor agonists, providing a clear overview of their relative performance.
Performance Comparison of Selective NK2 Receptor Agonists
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) and other notable NK2 receptor agonists at human recombinant NK2 and NK1 receptors. The data is primarily derived from studies conducted on Chinese Hamster Ovary (CHO) cells expressing these receptors.
Table 1: Binding Affinity (pKi) at Human NK2 and NK1 Receptors
| Compound | pKi at NK2 Receptor (mean ± SEM) | pKi at NK1 Receptor (mean ± SEM) | NK1/NK2 Ki Ratio | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 9.39 ± 0.04 | 6.57 ± 0.05 | 674 | [4][6] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 9.54 ± 0.03 | 6.79 ± 0.06 | 561 | [4][6] |
| [β-Ala8]-NKA(4-10) | 8.65 ± 0.04 | 6.51 ± 0.04 | 138 | [4] |
| Neurokinin A (NKA) | 9.38 ± 0.02 | 8.08 ± 0.02 | 20 | [4][6] |
| GR64349 | 7.77 ± 0.10 | <5 | >1000 | [7] |
Higher pKi values indicate stronger binding affinity. The NK1/NK2 Ki ratio is a measure of selectivity for the NK2 receptor over the NK1 receptor. A higher ratio indicates greater selectivity.
Table 2: Functional Potency (pEC50) for Intracellular Calcium Response
| Compound | pEC50 at NK2 Receptor (mean ± SEM) | pEC50 at NK1 Receptor (mean ± SEM) | NK1/NK2 EC50 Ratio | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 9.47 ± 0.04 | 7.45 ± 0.05 | 105 | [4][6] |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 10.08 ± 0.04 | 8.23 ± 0.04 | 70 | [4][6] |
| [β-Ala8]-NKA(4-10) | 8.93 ± 0.03 | 6.81 ± 0.04 | 132 | [4] |
| Neurokinin A (NKA) | 9.36 ± 0.03 | 9.35 ± 0.03 | 1 | [4][6] |
| GR64349 | 9.27 ± 0.26 | 6.55 ± 0.16 | 500 | [7][8] |
Higher pEC50 values indicate greater potency. The NK1/NK2 EC50 ratio indicates functional selectivity. A higher ratio signifies greater selectivity for activating the NK2 receptor.
Table 3: Functional Potency (pEC50) for cAMP Stimulation
| Compound | pEC50 at NK2 Receptor (mean ± SEM) | pEC50 at NK1 Receptor (mean ± SEM) | NK1/NK2 EC50 Ratio | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 10.05 ± 0.05 | 8.18 ± 0.05 | 74 | [4][6] |
| [β-Ala8]-NKA(4-10) | 9.99 ± 0.04 | 7.61 ± 0.04 | 244 | [4][6] |
| Neurokinin A (NKA) | 9.53 ± 0.04 | 9.08 ± 0.04 | 2.8 | [4][6] |
| GR64349 | 10.66 ± 0.27 | 7.71 ± 0.41 | ~900 | [7][8] |
Experimental Protocols
The data presented above were generated using standardized in vitro pharmacological assays. Below are the detailed methodologies for the key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the human NK2 and NK1 receptors.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human NK2 or NK1 receptor were cultured and harvested. The cells were then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The cell membranes were incubated with a radiolabeled ligand ([125I]-NKA for NK2 receptors and [3H]-Septide for NK1 receptors) and varying concentrations of the unlabeled test compounds.
-
Separation and Counting: The reaction mixture was filtered to separate the bound from the unbound radioligand. The radioactivity of the filters, representing the amount of bound radioligand, was then measured using a gamma or beta counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.[4][6]
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of the agonists in stimulating the Gq-protein coupled signaling pathway of the NK2 and NK1 receptors.
Methodology:
-
Cell Preparation: CHO cells expressing either the human NK2 or NK1 receptor were plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells were then exposed to varying concentrations of the test agonists.
-
Fluorescence Measurement: The change in intracellular calcium concentration upon agonist stimulation was measured by detecting the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) was calculated from the concentration-response curves.[4][6][9]
Cyclic AMP (cAMP) Stimulation Assay
Objective: To assess the functional potency (EC50) of the agonists in stimulating the Gs-protein coupled signaling pathway of the NK2 and NK1 receptors.
Methodology:
-
Cell Culture: CHO cells expressing either the human NK2 or NK1 receptor were cultured in multi-well plates.
-
Compound Incubation: The cells were incubated with varying concentrations of the test agonists in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
cAMP Measurement: The intracellular levels of cAMP were quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Concentration-response curves were generated, and the EC50 values were determined as the concentration of the agonist that elicits 50% of the maximal cAMP production.[4][6]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 5. Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating LMN-NKA's Prokinetic Effects: A Comparative Analysis with the NK2 Antagonist GR 159897
For researchers and scientists in drug development, understanding the specific receptor-mediated effects of novel compounds is paramount. This guide provides a comparative analysis of the prokinetic effects of LMN-NKA, a potent neurokinin NK2 receptor agonist, and its validation through blockade with the selective NK2 antagonist, GR 159897.
This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying signaling pathways and experimental workflows to offer a comprehensive resource for validating LMN-NKA's mechanism of action.
Quantitative Data Summary
The following tables summarize the in vivo effects of LMN-NKA on bladder and colorectal pressure and the inhibitory action of GR 159897, as observed in various animal models.
Table 1: Effect of LMN-NKA on Bladder and Colorectal Pressure in Anesthetized Minipigs
| Treatment Group | Dose and Route | Peak Bladder Pressure Increase | Peak Colorectal Pressure Increase |
| LMN-NKA | 30-100 µg/kg SC | Dose-dependent increase | Dose-dependent increase |
| LMN-NKA + GR 159897 | 100 µg/kg SC LMN-NKA preceded by 1 mg/kg IV GR 159897 | Blocked | Blocked |
SC: Subcutaneous, IV: Intravenous
Table 2: Effect of LMN-NKA on Colorectal Pressure in Anesthetized Dogs
| Treatment Group | Dose and Route | Peak Colorectal Pressure Increase |
| LMN-NKA | 0.1-300 µg/kg IV | Dose-related increase (up to 98 mmHg) |
| LMN-NKA + GR 159897 | LMN-NKA (IV) preceded by 1 mg/kg GR 159897 | Blocked |
IV: Intravenous
Table 3: LMN-NKA-Induced Urination and Defecation in Conscious Rats and its Blockade by GR 159897
| Treatment Group | LMN-NKA Dose (SC) | Effect on Urination | Effect on Defecation |
| Vehicle + LMN-NKA | 100 µg/kg | Increased urine volume and events | Increased fecal pellet count |
| GR 159897 + LMN-NKA | 100 µg/kg | Reduced | Blocked |
SC: Subcutaneous
Signaling Pathway and Mechanism of Action
LMN-NKA is a selective agonist for the neurokinin 2 receptor (NK2R), a G-protein coupled receptor. Activation of NK2R in smooth muscle cells of the bladder and gastrointestinal tract initiates a signaling cascade that leads to muscle contraction. GR 159897 is a potent and selective non-peptide antagonist of the NK2 receptor.[1] It acts by competitively binding to the NK2 receptor, thereby preventing LMN-NKA from binding and activating the receptor.[2] This competitive antagonism effectively blocks the downstream signaling and the subsequent physiological responses, such as increased bladder and colorectal pressure.
Experimental Protocols
The validation of LMN-NKA's effects via GR 159897 has been demonstrated in several key in vivo experiments. The general workflow for these studies is outlined below.
Detailed Methodologies
1. In Vivo Model: Anesthetized Minipigs
-
Animal Preparation: Anesthetized minipigs are instrumented for the measurement of bladder and colorectal pressures.
-
Drug Administration:
-
LMN-NKA is administered subcutaneously (SC) at doses ranging from 30-100 µg/kg to establish a dose-dependent increase in bladder and colorectal pressures.[3][4]
-
For the antagonism study, GR 159897 is administered intravenously (IV) at a dose of 1 mg/kg.[3][4]
-
Fifteen minutes following the administration of GR 159897, a challenge dose of LMN-NKA (e.g., 100 µg/kg SC) is administered.[3]
-
-
Data Collection: Bladder and colorectal pressures are continuously monitored and recorded before and after drug administration.
-
Endpoint: The primary endpoint is the change in peak bladder and colorectal pressure following LMN-NKA administration in the presence and absence of GR 159897.
2. In Vivo Model: Anesthetized Dogs
-
Animal Preparation: Anesthetized dogs are prepared for the measurement of colorectal pressure.
-
Drug Administration:
-
Data Collection: Colorectal pressure is continuously measured.
-
Endpoint: The key outcome is the increase in colorectal pressure induced by LMN-NKA and its blockade by GR 159897.[5]
3. In Vivo Model: Conscious Rats
-
Experimental Setup: A "rapid detection voiding assay" is used to monitor urination and defecation in conscious rats.[6][5]
-
Drug Administration:
-
Data Collection: Urination (volume and frequency) and defecation (number of pellets) are monitored for a set period (e.g., 30 minutes) after LMN-NKA administration.[6][5]
-
Endpoint: The study evaluates the ability of GR 159897 to inhibit LMN-NKA-induced urination and defecation.[6][5]
Logical Relationship for Validation
The validation of LMN-NKA's effects being mediated by the NK2 receptor follows a clear logical progression, as illustrated in the diagram below. The ability of a selective antagonist to block the agonist's effects is a cornerstone of pharmacological validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NK2 and NK1 receptor-mediated effects of NKA and analogs on colon, bladder, and arterial pressure in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
Unveiling Receptor Selectivity: Using the NK1 Antagonist CP-99,994 to Characterize [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
For researchers, scientists, and drug development professionals, understanding the precise receptor interactions of novel compounds is paramount. This guide provides a comparative analysis of the neurokinin A analog, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) (LMN-NKA), and demonstrates how the selective NK1 receptor antagonist, CP-99,994, is instrumental in confirming its primary activity at the NK2 receptor while delineating off-target effects mediated through the NK1 receptor.
[Lys5,MeLeu9,Nle10]NKA(4-10) is a potent and selective agonist for the neurokinin-2 (NK2) receptor, a class of G protein-coupled receptors involved in smooth muscle contraction.[1][2][3] Its prokinetic activity, stimulating bladder and colorectal muscle, makes it a compound of interest for conditions associated with visceral underactivity.[1][4] However, like many biologically active peptides, its selectivity is not absolute. This is where the utility of a selective antagonist like CP-99,994 becomes critical.
Confirming NK2-Mediated Efficacy and Unmasking NK1-Mediated Side Effects
Studies in conscious dogs have shown that LMN-NKA reliably induces micturition and defecation, effects attributed to its agonism at NK2 receptors.[5] However, at higher doses, side effects such as emesis and hypotension are observed.[1][5] The use of the selective NK1 receptor antagonist, CP-99,994, has been pivotal in dissecting these responses.
Pre-treatment with CP-99,994 significantly reduces LMN-NKA-induced emesis, confirming that this adverse effect is mediated through the NK1 receptor.[5] Similarly, in rats, CP-99,994 was shown to reduce LMN-NKA-induced dermal flushing, another NK1-mediated effect, without altering the NK2-mediated urination and defecation.[6] This pharmacological dissection is crucial for the development of NK2 agonists with improved therapeutic windows, aiming to maximize efficacy while minimizing undesirable NK1-related side effects.
Quantitative Analysis of Receptor Affinity and Potency
The selectivity of [Lys5,MeLeu9,Nle10]NKA(4-10) can be quantified through radioligand binding assays and functional assays measuring intracellular signaling. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of LMN-NKA at human recombinant NK1 and NK2 receptors.
Table 1: Binding Affinity (Ki) of [Lys5,MeLeu9,Nle10]NKA(4-10) at Human NK1 and NK2 Receptors [7]
| Receptor | Ligand | Ki (nM) | Selectivity Ratio (NK1 Ki / NK2 Ki) |
| NK1 | [Lys5,MeLeu9,Nle10]NKA(4-10) | 4100 | 674 |
| NK2 | [Lys5,MeLeu9,Nle10]NKA(4-10) | 6.08 |
Data from displacement of [3H]-Septide (for NK1) and [125I]-NKA (for NK2) binding in CHO cells expressing human recombinant receptors.
Table 2: Functional Potency (EC50) of [Lys5,MeLeu9,Nle10]NKA(4-10) in Intracellular Calcium Response Assays [7]
| Receptor | Ligand | EC50 (nM) | Selectivity Ratio (NK1 EC50 / NK2 EC50) |
| NK1 | [Lys5,MeLeu9,Nle10]NKA(4-10) | 100 | 105 |
| NK2 | [Lys5,MeLeu9,Nle10]NKA(4-10) | 0.95 |
Data from CHO cells expressing human recombinant NK1 or NK2 receptors.
These data clearly illustrate that while [Lys5,MeLeu9,Nle10]NKA(4-10) has a much higher affinity and potency for the NK2 receptor, it can activate the NK1 receptor at higher concentrations, leading to the observed side effects. The use of CP-99,994 in in-vivo models provides the physiological confirmation of these in-vitro findings.
Experimental Protocols
Radioligand Binding Assay Protocol (Adapted from Rupniak et al., 2018)[7]
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human NK1 or NK2 receptors are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.
-
Binding Reaction: Membrane preparations are incubated with a radiolabeled ligand ([³H]-Septide for NK1 or [¹²⁵I]-NKA for NK2) and varying concentrations of the competing ligand ([Lys5,MeLeu9,Nle10]NKA(4-10)).
-
Incubation and Termination: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. The binding reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of competing ligand that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay Protocol (Adapted from Rupniak et al., 2018)[7]
-
Cell Culture: CHO cells expressing either human NK1 or NK2 receptors are plated in 96-well plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Agonist Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of [Lys5,MeLeu9,Nle10]NKA(4-10) are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is plotted against the agonist concentration, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
In-Vivo Antagonism Study Protocol (Adapted from Rupniak et al., 2018)[5]
-
Animal Model: Conscious dogs are used as the experimental model.
-
Antagonist Administration: CP-99,994 (e.g., 1 mg/kg) or vehicle is administered subcutaneously as a pretreatment.
-
Agonist Administration: After a defined pretreatment period (e.g., 30 minutes), [Lys5,MeLeu9,Nle10]NKA(4-10) is administered subcutaneously at a dose known to induce both desired effects and side effects (e.g., 30 or 300 µg/kg).
-
Observation: The animals are observed for the incidence and latency of micturition, defecation, and emesis.
-
Data Analysis: The incidence of each outcome is compared between the vehicle-treated and CP-99,994-treated groups using appropriate statistical tests (e.g., Fisher's exact test).
Visualizing the Signaling Pathways and Experimental Logic
To further clarify the interactions, the following diagrams illustrate the signaling pathways of the NK1 and NK2 receptors and the experimental workflow for confirming selectivity.
Caption: NK1 and NK2 receptor signaling pathways and ligand interactions.
Caption: Experimental workflow for confirming receptor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 3. [Lys5,MeLeu9,Nle10]-NKA(4-10) (3228) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. [Lys5,MeLeu9,Nle10]-NKA(4-10) Elicits NK2 Receptor-Mediated Micturition and Defecation, and NK1 Receptor-Mediated Emesis and Hypotension, in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
A Comparative Analysis of LMN-NKA and [β-Ala8]-NKA(4-10) Potency at Neurokinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of two selective neurokinin-2 (NK2) receptor agonists: LMN-NKA, also known as [Lys5,MeLeu9,Nle10]-NKA(4-10), and [β-Ala8]-NKA(4-10). The information presented is based on experimental data from in vitro studies on human recombinant neurokinin receptors, offering a quantitative assessment of their affinity, functional potency, and selectivity.
Executive Summary
Both LMN-NKA and [β-Ala8]-NKA(4-10) are potent agonists of the NK2 receptor. However, experimental data reveals key differences in their affinity and selectivity profiles. LMN-NKA demonstrates a significantly higher binding affinity and functional potency for the NK2 receptor compared to [β-Ala8]-NKA(4-10). In functional assays measuring intracellular calcium, LMN-NKA is also a more potent NK2 receptor agonist. While both compounds are selective for the NK2 receptor over the NK1 receptor, LMN-NKA exhibits a greater selectivity in binding assays. Interestingly, in cyclic AMP stimulation assays, [β-Ala8]-NKA(4-10) shows greater selectivity for NK2 over NK1 receptors.[1][2]
Data Presentation
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of LMN-NKA and [β-Ala8]-NKA(4-10) at human recombinant NK1 and NK2 receptors.
Table 1: Binding Affinity (pKi) at Human NK1 and NK2 Receptors [1][3]
| Compound | NK2 Receptor (pKi) | NK1 Receptor (pKi) | NK1/NK2 Ki Ratio |
| LMN-NKA | 9.48 | 6.65 | 674 |
| [β-Ala8]-NKA(4-10) | 8.82 (pIC50) | Not Determined | Not Determined |
Note: For [β-Ala8]-NKA(4-10), the pIC50 value is reported as the Hill slope was significantly lower than unity.[3]
Table 2: Functional Potency (pEC50) in Intracellular Calcium Assay [1]
| Compound | NK2 Receptor (pEC50) | NK1 Receptor (pEC50) | NK1/NK2 EC50 Ratio |
| LMN-NKA | 9.87 | 7.85 | 105 |
| [β-Ala8]-NKA(4-10) | 9.11 | 7.55 | 36 |
Table 3: Functional Potency (pEC50) in Cyclic AMP Stimulation Assay [1][2]
| Compound | NK2 Receptor (pEC50) | NK1 Receptor (pEC50) | NK1/NK2 EC50 Ratio |
| LMN-NKA | 8.51 | 6.64 | 74 |
| [β-Ala8]-NKA(4-10) | 8.35 | 6.04 | 244 |
Experimental Protocols
The data presented in this guide is derived from studies employing the following key experimental methodologies.
Radioligand Binding Assays
Binding affinities of the compounds were determined using displacement of radiolabeled ligands from human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells.[1][3]
-
NK2 Receptor Binding: Membranes from CHO cells expressing the human NK2 receptor were incubated with [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of unlabeled NKA.[3]
-
NK1 Receptor Binding: Similarly, membranes from CHO cells expressing the human NK1 receptor were incubated with [³H]-Septide and the test compounds to determine their affinity for the NK1 receptor.[1]
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the binding affinity (Ki).
Functional Assays
The functional potencies of the agonists were assessed by measuring their ability to stimulate intracellular signaling pathways upon binding to the NK1 and NK2 receptors.
-
Intracellular Calcium Mobilization Assay: CHO cells expressing either the human NK1 or NK2 receptor were loaded with a calcium-sensitive fluorescent dye. The increase in intracellular calcium concentration upon application of the test compounds was measured using a fluorometric imaging plate reader. The concentration of the agonist that produces 50% of the maximal response (EC50) was determined.[1]
-
Cyclic AMP (cAMP) Stimulation Assay: The ability of the compounds to stimulate the production of cyclic AMP was measured in CHO cells expressing the respective receptors. The amount of cAMP produced was quantified using a competitive immunoassay. The EC50 values were then calculated from the concentration-response curves.[1]
Visualizations
Signaling Pathway of NK2 Receptor Activation
The following diagram illustrates the general signaling pathway activated by NK2 receptor agonists like LMN-NKA and [β-Ala8]-NKA(4-10).
Caption: NK2 receptor signaling cascade leading to cellular responses.
Experimental Workflow for Potency Determination
The following diagram outlines the workflow for determining the potency of the neurokinin A analogs.
References
- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) Cross-reactivity with Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Selective NK2 Receptor Agonist's Performance Across Tachykinin Receptor Subtypes.
The synthetic peptide [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), a potent and selective tachykinin NK2 receptor agonist, is a valuable tool in pharmacological research and drug development for conditions involving smooth muscle contraction, such as bladder and bowel dysfunction.[1][2] Understanding its cross-reactivity with other tachykinin receptors, namely the NK1 and NK3 receptors, is crucial for predicting its biological effects and potential side effects. This guide provides a comparative analysis of the binding affinity and functional potency of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) at the NK1 and NK2 receptors, supported by experimental data and detailed protocols. While quantitative data for the NK3 receptor is limited, available evidence suggests minimal interaction.
Quantitative Comparison of Receptor Affinity and Potency
The selectivity of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is demonstrated by its significantly higher binding affinity and functional potency at the NK2 receptor compared to the NK1 receptor.[3][4] Data from studies using human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells are summarized below.
Table 1: Tachykinin Receptor Binding Affinity of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
| Receptor Subtype | Radioligand Used | Ki (nM) | Selectivity Ratio (Ki NK1/NK2) |
| NK1 | [3H]-Septide | 1011 | 674 |
| NK2 | [125I]-NKA | 1.5 |
Data sourced from Rupniak et al., 2018.[3]
Table 2: Functional Potency of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) at Tachykinin Receptors (Calcium Mobilization)
| Receptor Subtype | EC50 (nM) | Selectivity Ratio (EC50 NK1/NK2) |
| NK1 | 157 | 105 |
| NK2 | 1.5 |
Data sourced from Rupniak et al., 2018.[3]
Table 3: Functional Potency of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) at Tachykinin Receptors (cAMP Stimulation)
| Receptor Subtype | EC50 (nM) | Selectivity Ratio (EC50 NK1/NK2) |
| NK1 | 1110 | 74 |
| NK2 | 15 |
Data sourced from Rupniak et al., 2018.[3]
Tachykinin Receptor Signaling Pathways
Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[5][6] Upon agonist binding, they primarily couple to Gq/G11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] Some studies also suggest that tachykinin receptors can couple to other G-proteins, leading to the modulation of cyclic AMP (cAMP) levels.[7][8]
Tachykinin Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the binding affinity and functional potency of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Radioligand Binding Assay (Competitive)
This assay measures the ability of an unlabeled compound (the competitor, e.g., [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)) to displace a radiolabeled ligand from its receptor.
-
Cell Culture and Membrane Preparation:
-
CHO cells stably expressing the human NK1 or NK2 receptor are cultured to confluency.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined.
-
-
Binding Incubation:
-
A fixed concentration of the appropriate radioligand ([3H]-Septide for NK1 or [125I]-NKA for NK2) is incubated with the cell membranes.[3]
-
Increasing concentrations of the unlabeled competitor, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), are added to the incubation mixture.
-
The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the selective Neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10). The data presented is compiled from multiple studies to offer an objective overview of its performance, supported by experimental details.
I. Overview of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10), a synthetic analog of the naturally occurring tachykinin peptide Neurokinin A (NKA), is a potent and selective agonist for the NK2 receptor.[1] It has been investigated for its prokinetic activity, particularly its ability to stimulate smooth muscle contraction in various tissues.[1] This guide will delve into its performance in both laboratory-based assays and living organisms.
II. Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) from various studies.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
This table outlines the binding affinity (Ki) and functional potency (EC50) of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) at human NK1 and NK2 receptors, highlighting its selectivity.
| Parameter | Receptor | [Lys5,MeLeu9,Nle10]NKA(4-10) | Neurokinin A (NKA) | Selectivity Ratio (NK1/NK2) | Reference |
| Binding Affinity (Ki, nM) | NK2 | 0.47 | 9.4 | 674 | [2] |
| NK1 | 317 | 188 | [2] | ||
| Functional Potency (EC50, nM) - Calcium Response | NK2 | 1.3 | 138 | 105 | [2] |
| NK1 | 137 | 138 | [2] | ||
| Functional Potency (EC50, nM) - cAMP Stimulation | NK2 | 2.0 | 5.6 | 74 | [2] |
| NK1 | 148 | 15.7 | [2] | ||
| Functional Potency (pD2) - Human Bladder Contraction | NK2 | 8.1 | 8.2 | - | [3] |
Note: A higher pD2 value indicates greater potency.
Table 2: In Vivo Efficacy in Animal Models
This table presents the observed in vivo effects of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in various animal models, demonstrating its prokinetic activity.
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Anesthetized Rats | Intravenous (i.v.) | 0.1–300 µg/kg | Dose-dependent increase in bladder pressure.[4] | [4] |
| Conscious Dogs | Intravenous (i.v.) | 10-100 µg/kg (four times daily) | Elicits micturition, defecation, emesis, and hypotension.[1] | [1] |
| Minipigs | Subcutaneous (s.c.) | 30-100 µg/kg | Increases peak bladder and colorectal pressures.[1] | [1] |
| Rats with Spinal Cord Injury | Sublingual (ODT) | 0.1 - 5 mg | Dose-related increase in bladder pressure.[5] | [5] |
| Rats | Subcutaneous | 10-100 μg/kg | Dose-related increases in urination, defecation, and flushing.[6] | [6] |
III. Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) to NK1 and NK2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human recombinant NK1 or NK2 receptors were used.
-
NK2 Receptor Binding: Competition binding assays were performed using [¹²⁵I]-NKA as the radioligand. Test compounds were incubated with the cell membranes and the radioligand.
-
NK1 Receptor Binding: Competition binding assays were conducted using [³H]-Septide as the radioligand.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.[2]
-
In Vitro Functional Assays: Intracellular Calcium Mobilization
-
Objective: To measure the functional potency of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in activating NK1 and NK2 receptors.
-
Methodology:
-
Cell Culture: CHO cells expressing either human NK1 or NK2 receptors were used.
-
Calcium Indicator Loading: Cells were loaded with a fluorescent calcium indicator dye.
-
Compound Addition: Increasing concentrations of the test compounds were added to the cells.
-
Signal Detection: The change in intracellular calcium concentration was measured using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) was calculated to determine potency.[2]
-
In Vivo Cystometry in Anesthetized Rats
-
Objective: To evaluate the effect of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) on bladder contractility.
-
Methodology:
-
Animal Preparation: Female rats were anesthetized, and a catheter was inserted into the bladder.
-
Drug Administration: [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) was administered intravenously at ascending doses.[4]
-
Bladder Pressure Measurement: Intravesical pressure was continuously monitored.
-
Data Analysis: The dose-dependent increase in bladder pressure was recorded and analyzed.[4]
-
IV. Signaling Pathways and Experimental Workflow Visualization
Neurokinin A Signaling Pathway
Neurokinin A (NKA) and its analogs primarily exert their effects by binding to G-protein coupled receptors (GPCRs), with a preference for the NK2 receptor.[7][8] This binding initiates a cascade of intracellular signaling events.
Caption: NK2 receptor activation by its agonist leads to smooth muscle contraction.
Experimental Workflow: In Vitro Analysis
The following diagram illustrates the general workflow for the in vitro characterization of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Caption: Workflow for determining in vitro receptor affinity and functional potency.
Experimental Workflow: In Vivo Analysis
This diagram outlines the typical workflow for assessing the in vivo efficacy of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) in an animal model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. jurology.com [jurology.com]
- 4. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and in vivo efficacy of a heptapeptide ODT formulation for the treatment of neurogenic bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin A engages neurokinin-1 receptor to induce NF-kappaB-dependent gene expression in murine macrophages: implications of ERK1/2 and PI 3-kinase/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurokinin A - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
For Immediate Reference: Treat [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) as a hazardous chemical waste. Due to its biological activity as a potent and selective NK2 receptor agonist, all waste materials, including the pure compound, solutions, and contaminated labware, require careful handling and disposal to prevent unintended environmental exposure and ensure personnel safety.
This document provides comprehensive guidance for the safe disposal of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), a synthetic peptide used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Hazard Identification and Risk Assessment
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a potent analog of Neurokinin A. While specific toxicity data is limited, it is known to be a highly selective NK2 receptor agonist with an IC50 of 6.1 nM. It has demonstrated prokinetic activity, inducing smooth muscle contraction in various tissues.[1] In animal studies, it has been shown to elicit urination, defecation, and hypotension.[1][2] Therefore, it must be handled as a biologically active and potentially hazardous substance.
Key Hazards:
-
Biological Activity: As a potent peptide agonist, accidental exposure could have pharmacological effects.
-
Unknown Toxicity: Comprehensive toxicological data is unavailable, warranting a cautious approach.[3]
-
Chemical Hazards: The compound may be supplied as a trifluoroacetate salt, and may be dissolved in solvents such as acetonitrile or water with 0.1% trifluoroacetic acid, which have their own associated hazards.[3]
Personal Protective Equipment (PPE)
Standard laboratory PPE must be worn at all times when handling [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) and its associated waste.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if creating aerosols. |
Waste Segregation and Collection
Proper segregation of waste is essential to ensure safe and compliant disposal.
| Waste Stream | Collection Container |
| Unused or Expired Solid Peptide | Original vial, placed in a clearly labeled, sealed container for hazardous chemical waste. |
| Aqueous Solutions Containing the Peptide | A dedicated, sealed, and clearly labeled container for hazardous aqueous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant container labeled as hazardous solid chemical waste. |
| Contaminated PPE (e.g., gloves) | Designated hazardous waste bag. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the required personal protective equipment.
-
Contain the Spill:
-
For solid spills , carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills , absorb the material with an inert absorbent such as vermiculite or sand.
-
-
Decontaminate: Once the spilled material is collected, decontaminate the area with a suitable laboratory disinfectant or detergent, followed by a thorough rinse with water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent and contaminated PPE, must be disposed of as hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Caption: Disposal workflow for [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Final Disposal
All collected waste containing [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash. Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Disclaimer: This document provides general guidance. Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's specific waste disposal protocols. A downloadable SDS for a similar product is available from suppliers like Cayman Chemical.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. caymanchem.com [caymanchem.com]
Personal protective equipment for handling [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10). Adherence to these procedures is essential to ensure personnel safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a bioactive peptide that requires careful handling to avoid potential health effects. The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation. A thorough risk assessment should be conducted before beginning any work.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific PPE | Standard | Purpose |
| Eye and Face Protection | Safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.[1] | ANSI Z87.1 | To protect against eye irritation from dust particles or splashes. |
| Hand Protection | Disposable nitrile gloves.[1][2] Consider double gloving for added protection. | ASTM D6319 | To prevent skin contact and potential irritation. Gloves should be changed immediately if contaminated.[2] |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be worn, especially when handling the powder form, to avoid inhalation.[3] | NIOSH-approved | To prevent respiratory tract irritation.[3] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[1][4] | N/A | To protect skin and personal clothing from contamination.[5] |
Operational Plan for Safe Handling
A systematic approach to handling [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is crucial to minimize exposure risk.
Experimental Workflow for Handling [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
Caption: A stepwise workflow for safely handling [Lys5,MeLeu9,Nle10]Neurokinin A(4-10).
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the peptide, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as outlined in Table 1.
-
Don the appropriate PPE before entering the designated handling area.
-
-
Handling:
-
When weighing the solid compound, do so within a ventilated enclosure to minimize the risk of inhaling dust particles.[3]
-
Handle the compound with care to avoid generating dust.
-
When preparing solutions, add the solvent to the peptide slowly to prevent splashing.
-
-
In Case of Exposure:
-
Inhalation: If inhaled, move the individual to fresh air.[3] Seek medical attention if breathing becomes difficult.
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with plenty of water.[3] Remove contaminated clothing.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[3] Do not induce vomiting and seek immediate medical attention.
-
Disposal Plan
Proper disposal of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
Caption: A decision-making diagram for the proper disposal of waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused or expired [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) powder, as well as contaminated items such as gloves, weigh boats, and pipette tips, should be collected in a clearly labeled, sealed plastic bag or container designated for chemical waste.[3]
-
Liquid Waste: Solutions containing the peptide and any rinsates from cleaning contaminated glassware should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of peptide solutions down the drain unless permitted by local regulations and institutional policy.[6]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.
-
-
Final Disposal:
-
All waste streams containing [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) should be disposed of through your institution's environmental health and safety (EHS) office.
-
It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always adhere to federal, state, and local environmental regulations.[3][6]
-
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. peptiderecon.com [peptiderecon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
